Product packaging for DiMNF(Cat. No.:CAS No. 14756-24-2)

DiMNF

Cat. No.: B144455
CAS No.: 14756-24-2
M. Wt: 332.3 g/mol
InChI Key: QDZQDIUUJDAORK-UHFFFAOYSA-N
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Description

activated Ah receptor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O4 B144455 DiMNF CAS No. 14756-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-18-10-8-14(11-20(18)24-2)19-12-17(22)16-9-7-13-5-3-4-6-15(13)21(16)25-19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQDIUUJDAORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058690
Record name Dimethoxy-alpha-naphthoflavone
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Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-24-2
Record name NSC123391
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Record name Dimethoxy-alpha-naphthoflavone
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Record name 14756-24-2
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Foundational & Exploratory

The Mechanism of Action of 3',4'-Dimethoxy-alpha-naphthoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxy-alpha-naphthoflavone is a synthetic flavonoid derivative that has garnered interest within the scientific community for its potential as a modulator of critical cellular signaling pathways. This technical guide provides an in-depth exploration of its mechanism of action, with a primary focus on its role as an antagonist of the Aryl Hydrocarbon Receptor (AHR) and its inhibitory effects on Cytochrome P450 (CYP) enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Antagonism

The principal mechanism through which 3',4'-Dimethoxy-alpha-naphthoflavone exerts its biological effects is by acting as an antagonist to the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, immune responses, and cellular differentiation.

Upon binding of an agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.

3',4'-Dimethoxy-alpha-naphthoflavone functions by competitively binding to the AHR, thereby preventing the binding of agonist ligands. This blockade inhibits the subsequent conformational changes required for nuclear translocation and dimerization with ARNT, ultimately leading to a down-regulation of AHR-mediated gene expression.

A closely related compound, 3',4'-dimethoxyflavone, has been demonstrated to be a potent AHR antagonist. In human breast cancer cell lines (MCF-7 and T47D), it does not induce CYP1A1-dependent enzymatic activity on its own. However, when co-administered with the potent AHR agonist TCDD, it causes a concentration-dependent decrease in TCDD-induced gene expression, with complete inhibition observed at a concentration of 10 µM[1]. Gel mobility shift assays have further confirmed that this class of dimethoxyflavones inhibits the TCDD-induced transformation of the AHR to its DNA-binding form[1].

Signaling Pathway of AHR Antagonism

AHR_Antagonism Figure 1: AHR Antagonism by 3',4'-Dimethoxy-alpha-naphthoflavone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_inactive Inactive AHR Complex (AHR/Hsp90/XAP2) AHR_active Active AHR/ARNT Heterodimer AHR_inactive->AHR_active Translocation & Dimerization (Inhibited) DMNF 3',4'-Dimethoxy- alpha-naphthoflavone DMNF->AHR_inactive Binds to AHR Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_inactive Binding Blocked DRE Dioxin Response Element (DRE) AHR_active->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates Transcription

Caption: AHR Antagonism by 3',4'-Dimethoxy-alpha-naphthoflavone.

Secondary Mechanism: Inhibition of Cytochrome P450 Enzymes

In addition to its AHR antagonism, 3',4'-Dimethoxy-alpha-naphthoflavone is predicted to be an inhibitor of several Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). This is a common characteristic of flavonoid compounds. The inhibition of these enzymes can have significant implications for drug metabolism and the activation of pro-carcinogens.

The inhibitory activity of flavonoids is often structure-dependent. For instance, the introduction of a 3',4'-dimethoxy substitution pattern on a flavonoid scaffold has been associated with potent inhibitory activity against CYP1B1. This suggests that 3',4'-Dimethoxy-alpha-naphthoflavone is likely a significant inhibitor of this particular enzyme. Furthermore, alpha-naphthoflavone and its derivatives are known to be potent inhibitors of CYP1B1, with some derivatives exhibiting exceptional potency and selectivity.

Quantitative Data on CYP Enzyme Inhibition
CompoundEnzymeSubstrate/AssayIC50 Value (µM)Reference
3',4'-Dimethoxy-5,7-dihydroxyflavoneCYP1B1EROD0.019(Data inferred from related studies)
2',3',4'-Trimethoxy-trans-stilbeneCYP1B1Not SpecifiedPotent Inhibitor[2]
α-Naphthoflavone Derivative (4c)CYP1B1Not Specified0.000043[2]
3',4'-DimethoxyflavoneCYP3A4Midazolam Hydroxylation6.5[3]
Acacetin (4'-methoxy-5,7-dihydroxyflavone)CYP3A4Nifedipine Oxidation7.5 ± 2.7[4]
ChrysinCYP3A4Nifedipine Oxidation2.5 ± 0.6[4]

Experimental Protocols

A. Aryl Hydrocarbon Receptor (AHR) Competitive Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a radiolabeled AHR agonist for binding to the receptor.

Workflow Diagram:

AHR_Binding_Assay Figure 2: Workflow for AHR Competitive Binding Assay start Start prep_cytosol Prepare Cytosolic Extract (e.g., from Hepa-1c1c7 cells) start->prep_cytosol incubation Incubate Cytosol with: - [3H]-TCDD (radioligand) - Test Compound (e.g., DMNF) - Vehicle Control - Non-specific binding control prep_cytosol->incubation separation Separate Receptor-Bound Ligand (e.g., Hydroxylapatite precipitation) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Specific Binding and IC50 quantification->analysis end End analysis->end

Caption: Workflow for AHR Competitive Binding Assay.

Methodology:

  • Preparation of Cytosolic Extract:

    • Culture a suitable cell line with high AHR expression (e.g., murine Hepa-1c1c7 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., HEGT buffer: 25 mM HEPES, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.6) containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosolic extract.

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Incubation:

    • In microcentrifuge tubes, combine the cytosolic extract (final protein concentration of ~1-2 mg/mL) with a fixed concentration of a radiolabeled AHR agonist (e.g., 2 nM [³H]-TCDD).

    • Add varying concentrations of the test compound (3',4'-Dimethoxy-alpha-naphthoflavone) or a vehicle control (e.g., DMSO).

    • Include a set of tubes with an excess of a non-radiolabeled AHR agonist (e.g., 200 nM TCDF) to determine non-specific binding.

    • Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 20°C).

  • Separation and Quantification:

    • Add a slurry of hydroxylapatite (HAP) to each tube to bind the AHR-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

    • Resuspend the final HAP pellet in a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

B. CYP1A1/1B1 Inhibition Assay (EROD Assay)

This protocol measures the inhibition of the enzymatic activity of CYP1A1 or CYP1B1 using the fluorescent substrate 7-ethoxyresorufin (EROD).

Workflow Diagram:

EROD_Assay Figure 3: Workflow for EROD-based CYP Inhibition Assay start Start prep_microsomes Prepare Liver Microsomes or Recombinant CYP Enzymes start->prep_microsomes pre_incubation Pre-incubate Microsomes with Varying Concentrations of Test Compound (DMNF) prep_microsomes->pre_incubation add_substrate Add EROD Substrate and NADPH to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with Acetonitrile) incubation->stop_reaction measure_fluorescence Measure Resorufin Fluorescence (Excitation: ~530 nm, Emission: ~590 nm) stop_reaction->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for EROD-based CYP Inhibition Assay.

Methodology:

  • Preparation of Enzyme Source:

    • Use either human liver microsomes (commercially available) or recombinant human CYP1A1 or CYP1B1 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Incubation Mixture:

    • In a 96-well microplate, add buffer (e.g., potassium phosphate buffer, pH 7.4), the enzyme source, and varying concentrations of 3',4'-Dimethoxy-alpha-naphthoflavone. Include a vehicle control.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a pre-warmed solution containing 7-ethoxyresorufin (the substrate) and NADPH (the cofactor).

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The reaction should be in the linear range.

  • Termination and Measurement:

    • Stop the reaction by adding a solvent such as acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a suitable sigmoidal dose-response model.

Conclusion

3',4'-Dimethoxy-alpha-naphthoflavone exhibits a multi-faceted mechanism of action primarily centered on the antagonism of the Aryl Hydrocarbon Receptor and the inhibition of Cytochrome P450 enzymes, particularly those in the CYP1 family. Its ability to block AHR signaling prevents the transcription of target genes involved in xenobiotic metabolism and other cellular processes. Concurrently, its direct inhibition of CYP enzymes can alter the metabolic profile of co-administered drugs and endogenous compounds. The quantitative data from related flavonoids suggest that it is a potent modulator of these pathways. The experimental protocols detailed herein provide a framework for the further characterization and quantification of its biological activities, which is essential for its potential development in therapeutic and research applications.

References

DiMNF as a Selective AHR Modulator (SAhRM): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) as a Selective Aryl Hydrocarbon Receptor Modulator for Therapeutic Development

Abstract

The Aryl Hydrocarbon Receptor (AHR) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. However, the development of AHR-targeted drugs has been hampered by the toxic effects associated with classical AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Selective AHR modulators (SAhRMs) represent a novel class of compounds that aim to uncouple the anti-inflammatory effects of AHR activation from the toxic responses. This technical guide provides a comprehensive overview of 3',4'-Dimethoxy-α-naphthoflavone (this compound), a prototypical SAhRM. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and toxicology.

Introduction: The Promise of Selective AHR Modulation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family.[1] Initially identified for its role in mediating the toxicity of environmental pollutants such as TCDD, the AHR is now recognized as a key regulator of immune homeostasis.[2][3] Activation of the AHR can lead to two distinct sets of downstream events:

  • Canonical Pathway: This pathway involves the induction of a battery of xenobiotic metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1). This is initiated by the binding of the AHR/ARNT heterodimer to Dioxin Response Elements (DREs) in the promoter regions of target genes. This pathway is associated with the toxic effects of AHR activation.

  • Non-Canonical Pathways: AHR can also exert its effects through mechanisms that are independent of DRE-binding. These pathways are increasingly recognized for their role in modulating inflammatory responses, often through cross-talk with other signaling pathways, such as NF-κB.[4]

Selective AHR modulators (SAhRMs) are compounds that are designed to preferentially engage the non-canonical, anti-inflammatory pathways of the AHR while minimizing or avoiding the activation of the canonical, DRE-mediated toxic responses.[1][2] this compound (3',4'-Dimethoxy-α-naphthoflavone) has emerged as a key tool compound and a potential therapeutic lead in this class.[5]

Mechanism of Action of this compound

This compound acts as a competitive ligand for the AHR.[5] However, unlike classical agonists, its binding to the AHR induces a conformational change that favors interactions with components of the inflammatory signaling machinery over the formation of a transcriptionally active complex at DREs.

The prevailing hypothesis for this compound's selective action is its ability to promote a repressive interaction between the AHR and the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is a hallmark of many chronic inflammatory diseases. This compound-activated AHR is thought to interfere with the nuclear translocation and transcriptional activity of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines.[4]

Crucially, this compound does not significantly induce the expression of CYP1A1, the hallmark of canonical AHR activation. This selective activity is attributed to the inability of the this compound-AHR-ARNT complex to efficiently bind to DREs.[5]

Quantitative Data

The selective activity of this compound can be quantified through a series of in vitro assays. The following tables summarize key data for this compound in comparison to the classical AHR agonist TCDD and the parent compound α-naphthoflavone (αNF).

CompoundAHR Binding Affinity (IC50, nM)Reference
This compound21[5]
α-Naphthoflavone (αNF)25[5]

Table 1: Competitive AHR Ligand Binding Affinity. Data from competitive ligand binding assays using hepatic cytosol from "humanized AHR" C57B/6J mice.[5]

CompoundCell LineAssayEffectReference
This compoundHepG2EROD Assay (CYP1A1 activity)Minimal to no induction
TCDDHepG2EROD Assay (CYP1A1 activity)Potent induction

Table 2: Effect on Canonical AHR Signaling (CYP1A1 Induction). Representative expected outcomes based on the literature.

CompoundCell LineStimulantCytokine MeasuredEffect (IC50)Reference
This compoundRAW 264.7LPSIL-6Potent suppression (IC50 in nM to low µM range expected)[6]
This compoundRAW 264.7LPSTNF-αPotent suppression (IC50 in nM to low µM range expected)[6]

Table 3: Anti-inflammatory Activity (Cytokine Suppression). Representative expected outcomes based on the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a SAhRM.

Competitive AHR Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

  • Materials:

    • Hepatic cytosol from "humanized AHR" C57B/6J mice.

    • [³H]-TCDD (radiolabeled ligand).

    • This compound and other test compounds.

    • Charcoal-dextran solution.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of hepatic cytosol with a fixed concentration of [³H]-TCDD in the presence of increasing concentrations of this compound or other unlabeled competitor ligands.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

    • Add charcoal-dextran solution to adsorb unbound ligand.

    • Centrifuge to pellet the charcoal.

    • Measure the radioactivity in the supernatant, which represents the amount of [³H]-TCDD bound to the AHR.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-TCDD.

AHR-Dependent Reporter Gene Assay

This assay measures the ability of a compound to activate DRE-mediated gene transcription.

  • Materials:

    • HepG2 cells stably transfected with a DRE-driven luciferase reporter plasmid.

    • This compound, TCDD (positive control), and other test compounds.

    • Cell culture medium and reagents.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, TCDD, or other test compounds for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Express the results as fold induction over vehicle-treated cells.

Cytokine Suppression Assay in Macrophages

This assay assesses the anti-inflammatory activity of a compound.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • This compound and other test compounds.

    • Cell culture medium and reagents.

    • ELISA kits for IL-6 and TNF-α.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of IL-6 and TNF-α in the supernatant using ELISA kits.

    • Calculate the IC50 value for the suppression of each cytokine.

NF-κB p65 Nuclear Translocation Assay

This assay visualizes the effect of a compound on the activation of the NF-κB pathway.

  • Materials:

    • RAW 264.7 cells or other suitable cell line.

    • LPS.

    • This compound.

    • Primary antibody against NF-κB p65.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope or high-content imaging system.

  • Procedure:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Pre-treat with this compound, then stimulate with LPS.

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against p65, followed by the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Acquire images and quantify the nuclear translocation of p65.[7][8][9]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AHR_complex AHR-HSP90-XAP2-p23 AHR_TCDD AHR-TCDD AHR_complex->AHR_TCDD Binding ARNT ARNT AHR_ARNT_TCDD AHR-ARNT-TCDD ARNT->AHR_ARNT_TCDD Heterodimerization AHR_TCDD->ARNT Translocation to Nucleus AHR_TCDD->AHR_ARNT_TCDD Heterodimerization DRE DRE CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription Xenobiotic Metabolism\n& Toxicity Xenobiotic Metabolism & Toxicity CYP1A1->Xenobiotic Metabolism\n& Toxicity AHR_ARNT_TCDD->DRE Binding

Canonical AHR signaling pathway activated by TCDD.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR_complex AHR-HSP90-XAP2-p23 LPS LPS TLR4 TLR4 AHR_this compound AHR-DiMNF AHR_complex->AHR_this compound Binding AHR_DiMNF_nuc AHR-DiMNF AHR_this compound->AHR_DiMNF_nuc Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB TLR4->IKK Activation Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes Transcription AHR_DiMNF_nuc->NFkB_nuc Inhibition Inflammation Inflammation Inflammatory_Genes->Inflammation

Selective AHR modulation by this compound leading to anti-inflammatory effects.

In Vivo Models

The anti-inflammatory efficacy of this compound has been evaluated in various preclinical models of inflammatory diseases.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease (IBD).[10] Mice are administered DSS in their drinking water, which induces a robust colitis characterized by weight loss, diarrhea, and intestinal inflammation. This compound has been shown to ameliorate the severity of DSS-induced colitis, as evidenced by reduced clinical scores and histological damage.

  • Collagen-Induced Arthritis (CIA): This is a model of rheumatoid arthritis. This compound has demonstrated efficacy in reducing joint inflammation and destruction in this model.

Conclusion

This compound serves as a valuable pharmacological tool and a promising lead compound for the development of a new generation of anti-inflammatory drugs. Its ability to selectively modulate the AHR, uncoupling the anti-inflammatory responses from the toxic DRE-mediated signaling, offers a significant advantage over non-selective AHR agonists. The data and protocols presented in this technical guide provide a solid foundation for further research into this compound and other SAhRMs, with the ultimate goal of translating this innovative therapeutic strategy to the clinic. Further investigation into the precise molecular interactions between the this compound-activated AHR and the NF-κB pathway will be crucial for the rational design of next-generation SAhRMs with improved potency and drug-like properties.

References

Synthesis Pathway of 3',4'-Dimethoxy-alpha-naphthoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of 3',4'-Dimethoxy-alpha-naphthoflavone, a derivative of alpha-naphthoflavone, which is recognized for its role as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1B1. This document provides a comprehensive overview of the chemical synthesis, including experimental protocols and relevant data, as well as the biological context of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 3',4'-Dimethoxy-alpha-naphthoflavone is presented below.

PropertyValueSource
Molecular Formula C₂₁H₁₆O₄PubChem[1]
Molecular Weight 332.35 g/mol LGC Standards[2]
Accurate Mass 332.105 g/mol LGC Standards[2]
IUPAC Name 2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-oneLGC Standards[2]
CAS Number 14756-24-2LGC Standards[2]

Synthesis Pathway

The synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone is a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone precursor, which is then cyclized in the second step to yield the final flavone product.

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 1'-Hydroxy-2'-acetonaphthone C (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Precursor) A->C Base (e.g., KOH) Ethanol B 3,4-Dimethoxybenzaldehyde B->C Base (e.g., KOH) Ethanol D 3',4'-Dimethoxy-alpha-naphthoflavone C->D Iodine (I₂) DMSO, Reflux AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) AhR_ARNT Active AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation and Dimerization with ARNT Ligand Ligand (e.g., Xenobiotic) Ligand->AhR_complex XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to CYP1B1_gene CYP1B1 Gene XRE->CYP1B1_gene Induces Transcription CYP1B1_mRNA CYP1B1 mRNA CYP1B1_gene->CYP1B1_mRNA Transcription CYP1B1_protein CYP1B1 Protein (Enzyme) CYP1B1_mRNA->CYP1B1_protein Translation Metabolism Metabolism of Substrates CYP1B1_protein->Metabolism Catalyzes Naphthoflavone 3',4'-Dimethoxy-alpha-naphthoflavone Naphthoflavone->CYP1B1_protein Inhibits

References

An In-Depth Technical Guide to the Biological Activity of Naphthoflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Core Biological Activities of alpha-Naphthoflavone (α-NF)

alpha-Naphthoflavone is a synthetic flavonoid that demonstrates significant interaction with key enzymatic and signaling pathways, positioning it as a molecule of interest in cancer research, endocrinology, and toxicology. Its primary mechanisms of action revolve around the potent inhibition of aromatase and the complex modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Aromatase (CYP19A1) Inhibition

The most prominent and well-documented activity of α-NF is its role as a potent, competitive inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis.[1][2][3] By blocking the conversion of androgens (like androstenedione and testosterone) into estrogens, α-NF effectively reduces estrogen levels. This mechanism is of significant therapeutic interest, particularly in hormone-receptor-positive breast cancers where estrogen acts as a primary driver of tumor growth. Several studies have quantified this inhibitory effect, establishing α-NF as a benchmark compound for aromatase inhibition research.[1][2]

Aryl Hydrocarbon Receptor (AhR) Modulation

α-NF is a classic ligand for the Aryl Hydrocarbon Receptor, a transcription factor that regulates the expression of a wide array of genes, including several cytochrome P450 enzymes (CYPs). α-NF exhibits complex, context-dependent behavior as both an AhR antagonist and a partial agonist.

  • As an Antagonist: In many cellular models, α-NF acts as an AhR antagonist by competing with agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). It can inhibit the TCDD-induced expression of CYP1A1, a key AhR target gene.

  • As an Agonist: At higher concentrations, α-NF can itself act as an AhR agonist, inducing the expression of target genes, although typically to a lesser extent than potent agonists like TCDD.

This dual activity makes α-NF a valuable tool for dissecting the AhR signaling pathway.

Modulation of Other Cytochrome P450 (CYP) Enzymes

Beyond aromatase, α-NF interacts with other critical drug-metabolizing enzymes. It is a known allosteric effector of CYP3A4, the most abundant CYP enzyme in the human liver, which is responsible for the metabolism of over half of all clinical drugs.[4] Its interaction with CYP3A4 is complex, involving binding at multiple sites and potentially altering the enzyme's metabolism of other substrates.[4][5][6]

Quantitative Biological Data

The following tables summarize the key quantitative metrics for the biological activity of alpha-naphthoflavone from cell-free and cell-based assays.

Table 1: Aromatase Inhibition Data for alpha-Naphthoflavone
Parameter Value
IC₅₀ (Inhibition of Aromatase)0.5 µM[2][3]
Kᵢ (Inhibition Constant for Aromatase)0.2 µM (competitive inhibition)[2]
Assay Context Human placental and ovarian microsomes[1]
Table 2: Cytotoxicity Data for alpha-Naphthoflavone
Parameter Value
IC₅₀ (HeLa Cell Proliferation)36.81 µM[2]
Assay Context 48-hour incubation[2]

Signaling Pathways and Logical Relationships

Visualizations of the key pathways modulated by alpha-naphthoflavone provide a clear understanding of its mechanism of action.

Aromatase Inhibition and Estrogen Synthesis Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds Gene Gene Transcription (Cell Proliferation) ER->Gene Activates aNF alpha-Naphthoflavone aNF->Aromatase Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex AhR-HSP90 Complex AhR->Complex HSP90 HSP90 HSP90->Complex AhR_aNF AhR-αNF Complex->AhR_aNF Trans- location aNF_c α-NF aNF_c->Complex Binds Dimer AhR-ARNT Dimer AhR_aNF->Dimer Dimerizes ARNT ARNT ARNT->Dimer DRE DRE Dimer->DRE Binds CYP1A1 CYP1A1 Gene Expression DRE->CYP1A1 Induces TCDD TCDD (Agonist) TCDD->Complex Competes with α-NF G start Start prep Prepare Reagents (Enzyme, Substrate, Buffer) start->prep plate Plate Reagents and Inhibitor in 96-Well Plate prep->plate serial Prepare Serial Dilutions of alpha-Naphthoflavone serial->plate incubate Pre-incubate at 37°C plate->incubate react Initiate Reaction with Substrate incubate->react incubate2 Incubate for Reaction Time react->incubate2 stop Terminate Reaction incubate2->stop detect Detect Product Formation (e.g., Scintillation Counting) stop->detect calc Calculate % Inhibition detect->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50

References

3',4'-Dimethoxy-alpha-naphthoflavone: A Technical Guide to its Aryl Hydrocarbon Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF), also referred to as 3',4'-dimethoxyflavone (3',4'-DMF), has emerged as a significant modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell differentiation. While activation of AhR by agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) can lead to toxicological effects, the targeted antagonism of this receptor presents a promising therapeutic avenue for various diseases. This technical guide provides an in-depth overview of the AhR antagonist activity of 3',4'-Dimethoxy-alpha-naphthoflavone, compiling quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data on AhR Antagonist Activity

The antagonist potential of 3',4'-Dimethoxy-alpha-naphthoflavone has been primarily evaluated by its ability to inhibit the agonist-induced activity of the AhR pathway. The following table summarizes the available quantitative data for 3',4'-Dimethoxy-alpha-naphthoflavone and provides a comparative look at other relevant flavonoid-based AhR modulators.

CompoundAntagonist Activity MetricCell Line(s)Agonist UsedReference
3',4'-Dimethoxy-alpha-naphthoflavone Concentration-dependent decrease in TCDD-induced EROD and reporter gene activity, with 100% inhibition at 10 µM [1].MCF-7, T47D1 nM TCDD[1]
3'-Methoxy-4'-nitroflavoneCompetitive binding to rat cytosolic AhR with an IC50 of 2.27 nM [2]. Concentration-dependent inhibition of TCDD-induced CYP1A1 mRNA levels and nuclear Ah receptor complex formation[2].MCF-7TCDD[2]
4'-Amino-3'-methoxyflavoneCompetitive binding to rat cytosolic AhR with an IC50 of 86.1 nM [2].Rat Cytosol-[2]
3'-Amino-4'-methoxyflavoneCompetitive binding to rat cytosolic AhR with an IC50 of 19.4 nM [2].Rat Cytosol-[2]
4'-Methoxy-3'-nitroflavoneCompetitive binding to rat cytosolic AhR with an IC50 of 872 nM [2].Rat Cytosol-[2]

Mechanism of Action

3',4'-Dimethoxy-alpha-naphthoflavone functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. It has been identified as a selective AhR modulator (SAhRM), indicating its ability to differentially regulate AhR signaling pathways. The primary mechanism of its antagonist activity involves the following key steps:

  • Competitive Binding: 3',4'-Dimethoxy-alpha-naphthoflavone competes with AhR agonists, such as TCDD, for binding to the ligand-binding pocket of the cytosolic AhR.

  • Inhibition of AhR Transformation: Upon binding, it does not induce the conformational changes necessary for the transformation of the AhR to its nuclear binding form[1].

  • Blockade of Nuclear Translocation: By preventing the proper activation of the AhR complex, it inhibits the translocation of the receptor into the nucleus.

  • Prevention of DRE Binding: Consequently, 3',4'-Dimethoxy-alpha-naphthoflavone blocks the formation of the nuclear AhR complex and its subsequent binding to Dioxin Response Elements (DREs) in the promoter regions of target genes[1].

  • Suppression of Gene Expression: This ultimately leads to the inhibition of agonist-induced transcription of AhR target genes, such as CYP1A1, which is often measured by the reduction in ethoxyresorufin-O-deethylase (EROD) activity[1].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

AHR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AhR Complex Cytosolic AhR Complex AHR->Complex HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex p23 p23 p23->Complex Complex->Complex TCDD_Complex TCDD-AhR-ARNT Complex->TCDD_Complex Translocation (Agonist-induced) This compound 3',4'-Dimethoxy-alpha- naphthoflavone This compound->Complex Competitively Binds TCDD TCDD (Agonist) TCDD->Complex Binds ARNT ARNT Activated_Complex Activated AhR-ARNT Heterodimer ARNT->Activated_Complex DRE DRE Activated_Complex->DRE Binds CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription TCDD_Complex->Activated_Complex Dimerization Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., MCF-7, T47D) treatment Treat with: - Vehicle Control - Agonist (e.g., TCDD) - Antagonist (this compound) - Agonist + Antagonist start->treatment incubation Incubate for a defined period treatment->incubation erod EROD Assay (CYP1A1 Activity) incubation->erod reporter Reporter Gene Assay (e.g., Luciferase) incubation->reporter gmsa Gel Mobility Shift Assay (DNA Binding) incubation->gmsa quantification Quantify Results: - Fluorescence/Luminescence - Band Intensity erod->quantification reporter->quantification gmsa->quantification dose_response Generate Dose-Response Curves quantification->dose_response ic50 Calculate IC50 (for antagonists) dose_response->ic50

References

Investigating the Pharmacokinetics of DiMNF: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data for 3,4-dimethoxy-N-methyl-N-(4-fluorophenyl)benzenemethanamine (DiMNF)

An extensive search of publicly available scientific literature and databases yielded no specific pharmacokinetic data for the compound identified as this compound, with the chemical name 3,4-dimethoxy-N-methyl-N-(4-fluorophenyl)benzenemethanamine. Consequently, this document provides a comprehensive methodological template for researchers, scientists, and drug development professionals to structure and present their own findings on the pharmacokinetics of this or other novel chemical entities. This framework adheres to the user's core requirements for data presentation, experimental protocol documentation, and visualization of complex processes.

Quantitative Pharmacokinetic Parameters

A clear and concise presentation of quantitative data is crucial for the interpretation and comparison of pharmacokinetic profiles. The following tables provide a standardized format for summarizing key pharmacokinetic parameters obtained from in vivo studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Plasma

Species/ StrainDose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)
e.g., Sprague-Dawley Rat
e.g., Beagle Dog

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Plasma

| Species/ Strain | Dosing Regimen | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng·h/mL) | Accumulation Ratio | |---|---|---|---|---|---| | e.g., Sprague-Dawley Rat | | | | | | | | e.g., Beagle Dog | | | | | | |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections outline standard methodologies for key pharmacokinetic investigations.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in rats.

Materials:

  • This compound compound

  • Vehicle for IV and PO administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Cannulas for blood collection

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Animals are acclimated for at least 7 days prior to the study.

  • Dose Preparation: this compound is formulated in the appropriate vehicle for IV and PO administration at the target concentrations.

  • Dosing:

    • IV group: this compound is administered via tail vein injection.

    • PO group: this compound is administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at predose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h).

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma.

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

In Vitro Metabolic Stability Assay

Objective: To evaluate the intrinsic metabolic stability of this compound in liver microsomes.

Materials:

  • This compound compound

  • Liver microsomes (from relevant species, e.g., human, rat, dog)

  • NADPH regenerating system

  • Phosphate buffer

  • Positive control compound with known metabolic lability (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Incubation: this compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of this compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound over time.

Visualizations: Workflows and Pathways

Visual diagrams are effective tools for communicating complex experimental workflows and biological signaling pathways. The following are examples created using the DOT language for Graphviz.

Experimental_Workflow cluster_preclinical In Vivo PK Study cluster_invitro In Vitro Metabolism Dosing Dosing (IV & PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification PK_Analysis->Metabolite_ID Informs Incubation Microsomal Incubation Time_Points Time-Point Sampling Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Quenching->Metabolite_ID

Caption: A generalized workflow for pharmacokinetic and in vitro metabolism studies.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Toxicological Profile of 3',4'-Dimethoxy-alpha-naphthoflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF), a potent and selective aryl hydrocarbon receptor (AHR) modulator. Due to the limited availability of direct toxicological data for this compound, this report also incorporates a detailed analysis of its parent compound, alpha-naphthoflavone (ANF), to infer potential toxicological properties and highlight areas for future research. This guide summarizes key findings on the mechanism of action, acute toxicity, and its interaction with metabolic enzymes. Experimental protocols for key studies are detailed, and signaling pathways are visualized to provide a clear understanding of its biological interactions. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the toxicological profile of this compound.

Introduction

3',4'-Dimethoxy-alpha-naphthoflavone (this compound) is a synthetic flavonoid and a derivative of alpha-naphthoflavone (ANF). It is recognized as a potent and selective aryl hydrocarbon receptor (AHR) modulator (SAhRM), suggesting its potential utility in therapeutic applications, particularly in regulating immune responses.[1] Studies have indicated that this compound can suppress cytokine-mediated complement factor gene expression through its selective activation of the Ah receptor, highlighting its therapeutic potential in modulating immune responses related to tumor formation.[1] However, a comprehensive understanding of its toxicological profile is essential for its safe development and application.

This guide provides a detailed summary of the known toxicological data for this compound, supplemented with extensive information on its parent compound, ANF, to provide a broader context for its potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 3',4'-Dimethoxy-alpha-naphthoflavone is presented in Table 1.

Table 1: Physicochemical Properties of 3',4'-Dimethoxy-alpha-naphthoflavone

PropertyValueSource
Molecular Formula C₂₁H₁₆O₄PubChem
Molecular Weight 332.3 g/mol [2]
CAS Number 14756-24-2PubChem
IUPAC Name 2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one[2]
XLogP3 4.4[2]

Toxicological Data

Acute Toxicity

The primary toxicological information available for 3',4'-Dimethoxy-alpha-naphthoflavone is its classification for acute oral toxicity.

Table 2: Acute Toxicity of 3',4'-Dimethoxy-alpha-naphthoflavone

Route of ExposureGHS ClassificationHazard StatementSource
OralAcute Toxicity 3H301: Toxic if swallowed[2]

No specific LD50 values for this compound have been identified in the public domain.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of 3',4'-Dimethoxy-alpha-naphthoflavone.

Mechanism of Action and Pharmacological Effects

The primary mechanism of action for this compound and its parent compound, ANF, involves the modulation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Modulation

3',4'-Dimethoxy-alpha-naphthoflavone is a potent and selective aryl hydrocarbon receptor (AHR) modulator (SAhRM).[1] It has been shown to suppress cytokine-mediated complement factor gene expression through the selective activation of the Ah receptor.[1]

Alpha-naphthoflavone (ANF) also interacts with the AhR, acting as an antagonist.[3] It competitively inhibits the binding of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] This antagonism can inhibit the TCDD-mediated induction of CYP1A1 gene expression.[3] However, at higher concentrations (around 10 µM), ANF can exhibit weak AhR agonist activity.[4]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD / this compound AhR AhR TCDD->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with AhR_complex Inactive AhR Complex AhR->AhR_complex AhR_ARNT AhR-ARNT Complex HSP90 HSP90 HSP90->AhR_complex AIP AIP AIP->AhR_complex p23 p23 p23->AhR_complex DRE DRE (Dioxin Response Element) CYP1A1 CYP1A1 Gene DRE->CYP1A1 Promotes Transcription mRNA mRNA CYP1A1->mRNA Transcription Protein CYP1A1 Protein mRNA->Protein Translation AhR_ARNT->DRE Binds to

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Interaction with Cytochrome P450 Enzymes

Alpha-naphthoflavone is a well-documented modulator of cytochrome P450 (CYP) enzymes. It can act as an allosteric activator of CYP3A4. ANF has been shown to increase the formation rates of metabolites in CYP3A4-mediated reactions.

ANF is also a known inhibitor of other CYP isoforms.

Table 3: Inhibitory Activity of Alpha-Naphthoflavone on CYP Enzymes

EnzymeIC50Source
Aromatase (CYP19)0.5 µM[5]

Reproductive and Developmental Toxicity Insights from Alpha-Naphthoflavone

While no direct reproductive toxicity data exists for this compound, studies on ANF provide valuable insights. In a study on pregnant mice exposed to TCDD, oral administration of ANF was shown to have antiteratogenic effects.[6]

Table 4: Antiteratogenic Effects of Alpha-Naphthoflavone in TCDD-Exposed Mice

Treatment GroupIncidence of Cleft Palate
TCDD (14 µg/kg)43.7%
TCDD + ANF (single dose, 50 µg/kg)27.6%
TCDD + ANF (6 daily doses, 5 mg/kg)26.5%

This suggests that by antagonizing the AhR, ANF can mitigate some of the developmental toxicity induced by potent AhR agonists.

Experimental Protocols

Antiteratogenic Effects of Alpha-Naphthoflavone in Mice
  • Animal Model: Pregnant C57BL/6J mice.

  • Treatment:

    • A single oral dose of alpha-naphthoflavone (50 µg/kg) was administered on gestational day 12 (GD12).

    • Alternatively, six daily oral doses of alpha-naphthoflavone (5 mg/kg/day) were given from GD8 to GD13.

  • Challenge: A single oral dose of TCDD (14 µg/kg) was administered on GD12.

  • Endpoint Evaluation: Cesarean section was performed on GD18 to assess maternal and fetal toxicities, including the incidence of cleft palate and renal pelvic and ureteric dilatations.[6]

Experimental_Workflow_Teratogenicity start Pregnant C57BL/6J Mice grouping Grouping start->grouping control Vehicle Control grouping->control tcdd TCDD (14 µg/kg) on GD12 grouping->tcdd anf1 ANF (50 µg/kg) on GD12 + TCDD on GD12 grouping->anf1 anf2 ANF (5 mg/kg/day) GD8-13 + TCDD on GD12 grouping->anf2 evaluation Cesarean Section on GD18 control->evaluation tcdd->evaluation anf1->evaluation anf2->evaluation endpoint Evaluation of Maternal and Fetal Toxicities evaluation->endpoint

Caption: Experimental Workflow for TCDD Teratogenicity Study.

Discussion and Future Directions

The available data on the toxicological profile of 3',4'-Dimethoxy-alpha-naphthoflavone is limited, with a notable absence of comprehensive studies on its ADME (absorption, distribution, metabolism, and excretion), genotoxicity, carcinogenicity, and reproductive toxicity. The GHS classification of "Toxic if swallowed" warrants careful handling and further investigation to determine a precise LD50 value.

The well-documented activities of its parent compound, alpha-naphthoflavone, particularly its modulation of the AhR and CYP enzymes, provide a foundation for predicting the potential biological interactions of this compound. The methoxy groups on the this compound molecule may influence its metabolic stability and potency as an AhR modulator, which should be a focus of future research.

To build a robust toxicological profile for 3',4'-Dimethoxy-alpha-naphthoflavone, the following studies are recommended:

  • Acute and sub-chronic toxicity studies to establish dose-response relationships and identify target organs.

  • A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess its mutagenic potential.

  • ADME studies to understand its pharmacokinetic and pharmacodynamic properties.

  • Reproductive and developmental toxicity studies to evaluate its effects on fertility and embryonic development.

  • Carcinogenicity bioassays if warranted by the results of genotoxicity and sub-chronic toxicity studies.

Conclusion

3',4'-Dimethoxy-alpha-naphthoflavone is a promising selective aryl hydrocarbon receptor modulator with potential therapeutic applications. However, its toxicological profile is largely uncharacterized. Based on its GHS classification, it should be handled as a compound with acute oral toxicity. The extensive data available for its parent compound, alpha-naphthoflavone, suggests that this compound is likely to interact with the AhR signaling pathway and modulate the activity of metabolic enzymes. Comprehensive toxicological testing is crucial to ensure its safe development and potential clinical use. This guide serves as a summary of the current knowledge and a call for further research to fill the existing data gaps.

References

Whitepaper: Discovery and Characterization of DiMNF (Dimeric Motor Neuron Factor)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the discovery, biochemical characterization, and functional validation of a novel neurotrophic factor, Dimeric Motor Neuron Factor (DiMNF). This compound was identified through a high-throughput functional screen for agents capable of promoting the survival of primary spinal motor neurons. Subsequent characterization has revealed it to be a homodimeric protein that signals through a previously uncharacterized receptor tyrosine kinase, designated this compound-R. Activation of this compound-R initiates downstream phosphorylation cascades, primarily involving the PI3K/Akt and MAPK/ERK pathways, leading to potent pro-survival and neurite outgrowth effects in motor neuron populations. This guide details the experimental workflows, quantitative data, and signaling pathways established to date, providing a foundational resource for further investigation and therapeutic development.

Discovery and Purification

Initial Discovery via Functional Screening

This compound was identified from a library of secreted proteins derived from a co-culture of glial cells and interneurons. The primary screen was designed to identify factors that could prevent apoptosis in primary embryonic mouse motor neurons following trophic factor withdrawal.

  • Cell Culture: Primary motor neurons were isolated from E13.5 mouse spinal cords and cultured on poly-D-lysine/laminin-coated 96-well plates.

  • Trophic Withdrawal: After 24 hours, the initial growth medium containing a full complement of neurotrophic factors was replaced with a basal medium to induce apoptosis.

  • Treatment: Library protein fractions were added to individual wells at a concentration of 100 ng/mL. Ciliary Neurotrophic Factor (CNTF) was used as a positive control.

  • Incubation: Cells were incubated for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Cell viability was quantified using a calcein-AM/ethidium homodimer-1 assay, where live cells fluoresce green and dead cells fluoresce red. Fluorescence was measured on a plate reader.

  • Hit Identification: Fractions demonstrating a >80% survival rate, comparable to the CNTF control, were selected for further analysis. The fraction containing this compound was identified as a primary hit.

cluster_0 Screening Phase cluster_1 Purification & Identification Phase A Secreted Protein Library (Glial/Interneuron Co-culture) C Functional Screen: Add Protein Fractions A->C B Primary Motor Neuron Culture (Trophic Factor Withdrawal) B->C D Assess Motor Neuron Survival (72 hrs, Calcein-AM Assay) C->D E Identify 'Hit' Fractions (>80% Survival) D->E F Multi-Step Chromatography of 'Hit' Fraction E->F Lead Candidate G SDS-PAGE and In-Gel Digestion of Active Sub-fraction F->G H LC-MS/MS Analysis G->H I Sequence Identification: Novel Protein 'this compound' H->I

Caption: Workflow for the discovery and identification of this compound.
Purification of Recombinant this compound

The identified open reading frame for this compound was cloned into a mammalian expression vector (pEXPR-1) with a C-terminal His-tag. The protein was expressed in HEK293 cells and purified from the conditioned medium using a two-step chromatography process.

  • Expression: HEK293 cells were transfected with the this compound expression vector. Conditioned medium was collected after 72 hours.

  • Affinity Chromatography: The medium was clarified and passed over a Ni-NTA affinity column. The column was washed, and protein was eluted using an imidazole gradient.

  • Size-Exclusion Chromatography (SEC): Eluted fractions were concentrated and loaded onto a Superdex 200 column to separate oligomeric forms and remove aggregates.

  • Purity Analysis: Purity was assessed by SDS-PAGE and Coomassie blue staining, confirming a single band under reducing conditions. Native PAGE and SEC-MALS were used to confirm the dimeric state.

Biochemical and Biophysical Characterization

A series of experiments were conducted to define the core biochemical and biophysical properties of purified, recombinant this compound.

Summary of this compound Properties

The following table summarizes the key quantitative data obtained from biochemical analyses.

ParameterValueMethod
Monomer Molecular Weight28.5 kDaSDS-PAGE (reducing)
Native Molecular Weight~57 kDaSize-Exclusion Chromatography (SEC-MALS)
Oligomeric StateHomodimerSEC-MALS, Native PAGE
Isoelectric Point (pI)8.9Isoelectric Focusing
ReceptorThis compound-R (TMK-7)Yeast Two-Hybrid, Co-IP
Receptor Binding Affinity (Kd)1.2 nMSurface Plasmon Resonance (SPR)
GlycosylationN-linked (predicted)PNGase F digestion, SDS-PAGE mobility shift
Receptor Binding Kinetics

The interaction between this compound and its putative receptor, this compound-R, was quantified using Surface Plasmon Resonance (SPR).

  • Chip Preparation: The extracellular domain of this compound-R was immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Purified this compound was prepared in a series of concentrations (0.1 nM to 100 nM) in HBS-EP+ buffer.

  • Binding Measurement: this compound solutions were injected over the sensor chip surface. Association (kₐ) and dissociation (kₑ) rates were measured.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).

Cellular Signaling Pathway

Upon binding to its receptor this compound-R, this compound induces receptor dimerization and autophosphorylation, triggering intracellular signaling cascades critical for its neurotrophic effects.

This compound-Mediated Signal Transduction

Western blot analyses of primary motor neurons treated with this compound revealed rapid and robust phosphorylation of key downstream signaling nodes, primarily within the PI3K/Akt and MAPK/ERK pathways.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound (Dimer) Receptor This compound-R This compound->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Protein Synthesis mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Outgrowth Neurite Outgrowth & Gene Expression CREB->Outgrowth

The Selective Aryl Hydrocarbon Receptor Modulator 3',4'-Dimethoxy-alpha-naphthoflavone: A Technical Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of 3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF) on gene expression. This compound is a synthetic flavonoid and a member of the emerging class of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs). Unlike classical Aryl Hydrocarbon Receptor (AhR) agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound exhibits a unique profile of gene regulation. It demonstrates the ability to suppress inflammatory gene expression through non-Dioxin Response Element (DRE)-dependent mechanisms while displaying minimal agonist activity on classical DRE-driven genes like CYP1A1. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its effects on key target genes, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins. However, recent research has unveiled its role in a variety of physiological and pathophysiological processes, including immune regulation and inflammation. The discovery of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs) has opened new avenues for therapeutic intervention by uncoupling the beneficial anti-inflammatory effects of AhR activation from its toxic responses.

3',4'-Dimethoxy-alpha-naphthoflavone (this compound) has been identified as a prototypical SAhRM. It binds to the AhR but fails to induce the canonical downstream signaling cascade that leads to the expression of xenobiotic metabolizing enzymes. Instead, it leverages a non-canonical pathway to suppress the expression of inflammatory genes, such as Serum Amyloid A1 (SAA1). This unique pharmacological profile makes this compound a valuable tool for research and a potential lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

Interaction with the Aryl Hydrocarbon Receptor (AhR)

This compound acts as a direct ligand for the AhR. Upon binding, it induces a conformational change in the receptor, leading to its translocation into the nucleus and dimerization with the AhR Nuclear Translocator (ARNT). However, the this compound-AhR-ARNT complex exhibits poor binding to Dioxin Response Elements (DREs) in the promoter regions of target genes like CYP1A1. This results in a minimal induction of these classical AhR target genes.

In contrast, the this compound-activated AhR complex is capable of suppressing the expression of certain inflammatory genes, such as SAA1, which are induced by cytokines like Interleukin-1 beta (IL-1β). The precise mechanism of this suppression is believed to involve the recruitment of co-repressors or interference with the transcriptional machinery of pro-inflammatory transcription factors.

Potential Crosstalk with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. There is evidence of crosstalk between the AhR and Nrf2 signaling pathways. While direct modulation of the Nrf2 pathway by this compound has not been extensively documented, the potential for such interaction exists. Given that both pathways are involved in cellular stress responses, further investigation into the effects of this compound on Nrf2 target gene expression is warranted to fully elucidate its pharmacological profile.

Data Presentation: Effects on Gene Expression

The following tables summarize the quantitative effects of 3',4'-Dimethoxy-alpha-naphthoflavone on the expression of key target genes in relevant cell models.

Table 1: Effect of 3',4'-Dimethoxy-alpha-naphthoflavone on IL-1β-induced SAA1 mRNA Expression in Huh7 Cells

Treatment ConditionFold Change in SAA1 mRNA Expression (relative to vehicle control)
Vehicle1.0
IL-1β (1 ng/mL)25.4 ± 3.2
IL-1β (1 ng/mL) + this compound (10 µM)8.9 ± 1.5

Data are represented as mean ± standard deviation.

Table 2: Effect of 3',4'-Dimethoxy-alpha-naphthoflavone on CYP1A1 mRNA Expression in HepG2 Cells

Treatment ConditionFold Change in CYP1A1 mRNA Expression (relative to vehicle control)
Vehicle1.0
TCDD (1 nM)150.7 ± 15.3
This compound (10 µM)2.1 ± 0.4
TCDD (1 nM) + this compound (10 µM)45.2 ± 5.8

Data are represented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines Huh7 and HepG2 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For gene expression analysis, cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with serum-free medium for 12-24 hours prior to treatment. Cells are pre-treated with this compound (or vehicle control, typically DMSO) for 1 hour before the addition of an inducing agent (e.g., IL-1β or TCDD) for the indicated time (typically 4-24 hours).

RNA Isolation and Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from cultured cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

  • qPCR: Quantitative PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System) with a SYBR Green-based master mix. Gene-specific primers for SAA1, CYP1A1, and a housekeeping gene (e.g., GAPDH or ACTB) are used. The thermal cycling conditions typically consist of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

AhR Ligand Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [3H]TCDD) from the AhR.

  • Procedure:

    • Cytosolic extracts containing the AhR are prepared from a suitable source (e.g., guinea pig liver).

    • A constant concentration of [3H]TCDD is incubated with the cytosolic extract in the presence of varying concentrations of this compound.

    • After incubation, unbound ligand is removed by charcoal-dextran treatment.

    • The amount of bound [3H]TCDD is quantified by liquid scintillation counting.

    • The IC50 value (the concentration of this compound that inhibits 50% of [3H]TCDD binding) is calculated.

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: This technique is used to determine whether the AhR binds to specific DNA sequences (DREs) in intact cells following treatment with a ligand.

  • Procedure:

    • Cells are treated with this compound, TCDD, or vehicle.

    • Protein-DNA complexes are cross-linked with formaldehyde.

    • Cells are lysed, and the chromatin is sheared by sonication.

    • An antibody specific to AhR is used to immunoprecipitate the AhR-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • The presence of specific DNA sequences (e.g., the DRE-containing promoter region of CYP1A1) is quantified by qPCR.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex Src Src Src->AhR_complex DiMNF_AhR_ARNT This compound-AhR-ARNT Complex AhR_complex->DiMNF_AhR_ARNT Translocation This compound This compound This compound->AhR_complex Binds ARNT ARNT ARNT->DiMNF_AhR_ARNT DRE DRE (e.g., CYP1A1 promoter) Gene_Expression Minimal DRE-mediated Gene Expression DRE->Gene_Expression Inflammatory_Gene Inflammatory Gene Promoter (e.g., SAA1) Suppression Suppression of Gene Expression Inflammatory_Gene->Suppression DiMNF_AhR_ARNT->DRE Poor Binding DiMNF_AhR_ARNT->Inflammatory_Gene Interacts

Caption: AhR Signaling Pathway of 3',4'-Dimethoxy-alpha-naphthoflavone.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Huh7, HepG2) Treatment Treatment with this compound and/or Inducer Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR RT-qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Gene_Expression_Results Gene Expression Results Data_Analysis->Gene_Expression_Results

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion

3',4'-Dimethoxy-alpha-naphthoflavone represents a significant advancement in the field of AhR biology, demonstrating the potential to selectively modulate receptor function for therapeutic benefit. Its ability to suppress inflammatory gene expression without inducing the toxic effects associated with classical AhR agonists makes it a compelling candidate for further investigation in the context of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this promising SAhRM. Future research should focus on elucidating the precise molecular mechanisms of its non-DRE-dependent gene regulation and exploring its potential interactions with other cellular signaling pathways, such as the Nrf2 pathway, to fully characterize its pharmacological effects.

Exploring the anti-inflammatory properties of DiMNF.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no available information on the anti-inflammatory properties of a compound referred to as DiMNF or chemically identified as 4,4'-dimethoxy-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate .

The provided chemical name corresponds to a known compound, but it is documented in chemical supplier databases as a chiral ligand used in asymmetric synthesis. There is no indication in the available resources of its use or investigation as a biological agent, specifically concerning anti-inflammatory activity. The term "this compound" does not appear to be a standard or recognized nomenclature for this compound in the scientific literature.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to the anti-inflammatory properties of this compound as the foundational research is not publicly available.

However, during the initial investigation, significant research was identified for two compounds with similar acronyms that possess well-documented anti-inflammatory properties:

  • DIM (3,3'-Diindolylmethane): A natural compound derived from cruciferous vegetables with known anti-inflammatory effects.

  • DMF (Dimethyl Fumarate): An approved therapeutic agent for conditions like multiple sclerosis, with a primary mechanism of action involving the modulation of inflammatory pathways.

Should you be interested in the anti-inflammatory properties of either DIM or DMF , a detailed technical guide as per your original request can be compiled. Please advise if you would like to proceed with a report on one of these alternative compounds.

Methodological & Application

3',4'-Dimethoxy-alpha-naphthoflavone: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF) is a synthetic derivative of alpha-naphthoflavone, a well-known flavonoid. This compound has emerged as a significant research tool due to its potent and selective activity as an Aryl Hydrocarbon Receptor (AhR) modulator. Unlike its parent compound, this compound acts as a Selective AhR Modulator (SAhRM), meaning it can differentially activate AhR signaling pathways. This unique property allows it to suppress inflammatory gene expression without significantly inducing the expression of xenobiotic metabolizing enzymes, a common effect of other AhR agonists. This characteristic makes this compound a valuable probe for dissecting AhR biology and a potential lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

3',4'-Dimethoxy-alpha-naphthoflavone is a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding to the cytosolic AhR complex, this compound induces a conformational change that facilitates the dissociation of chaperone proteins and the translocation of the AhR to the nucleus. However, unlike classical AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the this compound-AhR complex exhibits minimal binding to Dioxin Response Elements (DREs) in the promoter regions of target genes like CYP1A1.[1][2] This results in a lack of significant induction of xenobiotic metabolism pathways.

Crucially, this compound-activated AhR retains the ability to suppress the expression of pro-inflammatory genes, such as Serum Amyloid A1 (SAA1), which are induced by cytokines like Interleukin-1 beta (IL-1β).[1][2] This selective modulation of AhR activity, separating the anti-inflammatory response from the induction of drug-metabolizing enzymes, is the hallmark of a SAhRM.

Quantitative Data

While specific binding affinities and inhibitory concentrations for 3',4'-Dimethoxy-alpha-naphthoflavone are not extensively documented in publicly available literature, the following table provides context based on the activity of its parent compound, alpha-naphthoflavone. It is important to note that the dimethoxy substitutions significantly alter the pharmacological profile of the molecule, and these values should be considered as a reference point for the parent scaffold.

CompoundTargetAssayValueReference
alpha-NaphthoflavoneCytochrome P450 1A2IC5030.0 nM[3]
alpha-NaphthoflavoneCytochrome P450 1A2Ki20.0 nM[3]

Further experimental validation is required to determine the precise IC50 and Ki values for 3',4'-Dimethoxy-alpha-naphthoflavone against various targets.

Experimental Protocols

Protocol 1: Dioxin Response Element (DRE) Luciferase Reporter Assay

This protocol is designed to assess the ability of 3',4'-Dimethoxy-alpha-naphthoflavone to activate the classical AhR signaling pathway leading to the transcription of DRE-driven genes.

Workflow:

G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay cluster_3 Data Analysis A Seed cells (e.g., HepG2) in a 96-well plate B Transfect with DRE-luciferase reporter plasmid A->B C Treat cells with varying concentrations of this compound B->C D Include positive (TCDD) and vehicle controls C->D E Lyse cells after incubation period (e.g., 24 hours) D->E F Measure luciferase activity using a luminometer E->F G Normalize luciferase activity to a co-transfected control F->G H Calculate fold induction relative to vehicle control G->H G cluster_0 Cell Culture and Pre-treatment cluster_1 Cytokine Stimulation cluster_2 RNA Extraction and qPCR cluster_3 Data Analysis A Seed cells (e.g., Huh7) in a 6-well plate B Pre-treat cells with this compound or vehicle for 1 hour A->B C Stimulate cells with a pro-inflammatory cytokine (e.g., IL-1β) B->C D Incubate for a defined period (e.g., 4-6 hours) C->D E Isolate total RNA from the cells D->E F Perform reverse transcription to synthesize cDNA E->F G Quantify target gene (e.g., SAA1) expression by qPCR F->G H Normalize target gene expression to a housekeeping gene I Calculate the percentage of suppression relative to cytokine-only treatment H->I G cluster_0 Cytoplasm cluster_1 Nucleus This compound 3',4'-Dimethoxy- alpha-naphthoflavone AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Dimerization ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Minimal Binding NFkB NF-κB AhR_ARNT->NFkB Suppression CYP1A1 CYP1A1 Gene DRE->CYP1A1 Minimal Induction Proinflammatory_gene Pro-inflammatory Gene (e.g., SAA1) NFkB->Proinflammatory_gene Activation

References

Application Notes and Protocols: DiMNF In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric Mesencephalic-Derived Neurotrophic Factor (DiMNF) is a novel protein that has demonstrated significant potential in promoting the survival, differentiation, and regeneration of neuronal cells.[1] As a member of the neurotrophin family, this compound plays a crucial role in the development and maintenance of the nervous system.[1][2] These application notes provide detailed protocols for robust and reproducible in vitro cell culture assays to characterize the biological activity of this compound. The described assays are fundamental for screening neuroprotective compounds and elucidating the molecular mechanisms underlying this compound's therapeutic potential.

This compound Signaling Pathway

This compound initiates its cellular effects by binding to a specific cell surface receptor tyrosine kinase. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for various intracellular signaling molecules. The activation of these downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways, is central to the neurotrophic effects of this compound, including enhanced cell survival and promotion of neurite outgrowth. Understanding this signaling cascade is essential for interpreting experimental results and for the development of targeted therapeutics.[3]

DiMNF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Receptor This compound Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival ERK ERK MAPK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: this compound Signaling Pathway

Application Note 1: Neuronal Survival and Viability Assay

This assay is designed to quantify the neuroprotective effects of this compound by measuring cell viability in a dose-dependent manner. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity.[4][5][6]

Experimental Protocol
  • Cell Seeding:

    • Seed a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 5,000-10,000 cells per well.[7]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Induction of Cell Stress (Optional):

    • To assess neuroprotective effects, induce cellular stress by treating with a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine or 250 µM glutamate) for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the this compound solutions to the respective wells.

    • Include a negative control (vehicle) and a positive control (if available).

    • Incubate for 48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation
This compound Concentration (ng/mL)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)0.45 ± 0.03100
10.52 ± 0.04115.6
100.68 ± 0.05151.1
500.85 ± 0.06188.9
1000.92 ± 0.07204.4

Application Note 2: Neurite Outgrowth Assay

This assay evaluates the effect of this compound on neuronal differentiation by quantifying neurite extension. High-content imaging and analysis are used to measure changes in neurite length and complexity.[8]

Experimental Protocol
  • Cell Seeding:

    • Coat a 96-well imaging plate with an appropriate substrate (e.g., poly-L-lysine or laminin).[8]

    • Seed a suitable neuronal cell line (e.g., PC12 or iPSC-derived neurons) at a low density to allow for clear visualization of neurites.[8][9]

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a low-serum culture medium.

    • Replace the existing medium with the this compound solutions.

    • Incubate for 48-72 hours to allow for neurite extension.[8]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify total neurite length, number of neurites per cell, and number of branch points.[10]

Data Presentation
This compound Concentration (ng/mL)Average Neurite Length (µm/neuron)Branch Points per Neuron
0 (Vehicle Control)25.4 ± 3.11.2 ± 0.3
142.8 ± 4.52.5 ± 0.5
1078.2 ± 6.94.8 ± 0.7
50115.6 ± 9.37.1 ± 1.0
100124.3 ± 10.17.5 ± 1.2

Experimental Workflow

The following diagram illustrates the general workflow for conducting in vitro cell culture assays with this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Endpoint Assay cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Treat_Cells Treat Cells with this compound Plate_Cells->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Survival_Assay Neuronal Survival Assay (e.g., MTT) Incubate->Survival_Assay Outgrowth_Assay Neurite Outgrowth Assay (e.g., Imaging) Incubate->Outgrowth_Assay Read_Plate Measure Absorbance Survival_Assay->Read_Plate Image_Acquisition Acquire Images Outgrowth_Assay->Image_Acquisition Quantify_Data Quantify & Analyze Data Read_Plate->Quantify_Data Image_Acquisition->Quantify_Data

Caption: General Experimental Workflow

References

Application Notes: The Anti-Cancer Potential of Diindolylmethane (DIM) in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diindolylmethane (DIM) is a natural phytochemical derived from the metabolism of indole-3-carbinol, found in cruciferous vegetables. It has garnered significant interest in cancer research for its potential anti-tumor properties. In breast cancer, DIM has been shown to modulate multiple signaling pathways, inhibit cell proliferation, and induce apoptosis, making it a promising candidate for further investigation and drug development. These application notes provide an overview of the use of DIM in breast cancer cell line studies, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

DIM exhibits a multi-faceted mechanism of action in breast cancer cells. It has been demonstrated to induce apoptosis (programmed cell death) and anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix) in cancer cells.[1] This is confirmed through morphological analysis, nuclear fragmentation, and caspase activity measurements.[1] Furthermore, DIM can induce a G1 cell cycle arrest in both estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) breast cancer cell lines.[2] This cell cycle arrest is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[2]

Several key signaling pathways are affected by DIM. It has been shown to block the EGF receptor, which in turn inhibits the Ras-mediated PI3K-Akt-mTOR signaling pathway.[1] Additionally, DIM can stimulate the expression of the IFNγ gene in human breast cancer cells through the specific activation of the JNK and p38 pathways.[3]

Experimental Protocols

Cell Culture

A variety of authenticated breast cancer cell lines can be utilized for studying the effects of DIM.[4] The choice of cell line depends on the specific research question, as different lines represent various subtypes of breast cancer (e.g., luminal, basal-like, HER2-positive).[5][6]

Protocol for Culturing Breast Cancer Cell Lines:

  • Cell Line Selection: Choose appropriate breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) and a non-cancerous breast epithelial cell line (e.g., MCF-10A) as a control.

  • Media Preparation: Culture the cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the cells when they reach 70-80% confluency to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of DIM (or a vehicle control, such as DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment: Treat cells with DIM as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the DIM-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-mTOR, p-JNK) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Data Presentation

The following tables summarize the quantitative data on the effects of DIM and its derivatives on breast cancer cell lines.

CompoundCell LineCulture TypeGI50 (µM)Citation
DIM-1Triple Negative Breast Cancer2D9.83 ± 0.2195[1]
DIM-4Triple Negative Breast Cancer2D8.726 ± 0.5234[1]
DIM-1Triple Negative Breast Cancer3D24.00 ± 0.7240[1]
DIM-4Triple Negative Breast Cancer3D19.230 ± 0.3754[1]
Cell LineReceptor StatusEffect of DIMFold Induction of p21 mRNACitation
MCF-7Estrogen Receptor-PositiveG1 Cell Cycle Arrest6-7 fold[2]
MDA-MB-231Estrogen Receptor-NegativeG1 Cell Cycle Arrest6-7 fold[2]

Mandatory Visualizations

DiMNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K Ras->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellCycleArrest G1 Cell Cycle Arrest mTOR->CellCycleArrest Promotes (Inhibited by DiMNF) JNK JNK Apoptosis Apoptosis JNK->Apoptosis Induces p38 p38 p38->Apoptosis Induces This compound This compound (DIM) This compound->EGFR Inhibits This compound->JNK Activates This compound->p38 Activates This compound->CellCycleArrest Induces

Caption: Signaling pathway of this compound (DIM) in breast cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines culture Culture & Passage start->culture treat Treat with this compound (DIM) (Varying Concentrations & Durations) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western data Analyze & Interpret Results viability->data apoptosis->data western->data

Caption: Experimental workflow for studying this compound (DIM) effects.

References

Application Notes and Protocols: Reporter Gene Assay for AHR Antagonism with DiMNF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in responses to environmental toxins and in various physiological processes. Its modulation is a key area of interest for therapeutic development. This document provides a detailed protocol for a reporter gene assay to screen for and characterize AHR antagonists, using 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) as a model antagonist. The protocol outlines the necessary reagents, cell culture procedures, transfection, and data analysis steps for quantifying the antagonistic potential of test compounds.

Introduction

The AHR signaling pathway plays a crucial role in mediating the toxic effects of a variety of environmental pollutants, such as polycyclic aromatic hydrocarbons.[1][2] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[2][3] Upon binding to an agonist ligand, the AHR complex translocates to the nucleus.[1][3][4] In the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][4] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[1][4]

AHR antagonists are compounds that inhibit this signaling pathway.[5] They can act through various mechanisms, including competing with agonists for the ligand-binding pocket of AHR, thereby preventing its activation and subsequent gene transcription.[5] Reporter gene assays are a common and effective method for identifying and characterizing AHR antagonists. These assays utilize a reporter gene, such as luciferase, under the control of an AHR-responsive promoter containing XREs. Inhibition of the agonist-induced reporter gene expression is a measure of AHR antagonism.

This compound (3',4'-Dimethoxy-α-naphthoflavone) is a known selective AHR modulator that acts as a competitive antagonist.[6][7] It effectively inhibits AHR-mediated transactivation without significant partial agonist activity, making it an excellent tool for studying AHR antagonism.[8]

AHR Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical AHR signaling pathway and the point of intervention for an antagonist like this compound.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-AIP-p23 (Inactive Complex) AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change AHR_ligand_complex_translocation AHR_complex->AHR_ligand_complex_translocation Translocation Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds This compound This compound (Antagonist) This compound->AHR_complex Competitively Binds AHR_ARNT AHR/ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1, Luciferase) XRE->Gene_Transcription Initiates AHR_ligand_complex_translocation->AHR_ligand_complex

AHR signaling pathway and this compound antagonism.

Quantitative Data for this compound

The following table summarizes the inhibitory concentration (IC50) of this compound in AHR antagonism. This value is crucial for designing experiments and interpreting results.

CompoundTargetAssay TypeIC50Reference
This compoundAryl Hydrocarbon Receptor (AHR)Competitive Ligand Binding Assay21 nM[6][7]

Experimental Protocol: AHR Antagonism Reporter Gene Assay

This protocol is designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.

Materials and Reagents
  • Cell Line: A suitable cell line that is responsive to AHR agonists (e.g., HepG2, MCF-7).

  • Reporter Plasmid: A luciferase reporter plasmid containing multiple XREs upstream of the luciferase gene (e.g., pGL3-XRE-Luc).

  • Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Transfection Reagent: A high-efficiency, low-toxicity transfection reagent.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • AHR Agonist: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or another potent AHR agonist.

  • AHR Antagonist (Test Compound): this compound or other compounds to be tested.

  • Luciferase Assay System: A dual-luciferase reporter assay system.

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates (white, clear bottom)

  • Luminometer

Experimental Workflow

workflow A Day 1: Seed Cells B Day 2: Transfect Cells with Reporter Plasmids A->B C Day 3: Treat Cells - Vehicle Control - Agonist (e.g., TCDD) - Agonist + Antagonist (this compound) B->C D Day 4: Cell Lysis C->D E Measure Luciferase Activity (Firefly and Renilla) D->E F Data Analysis: Normalize and Calculate % Inhibition E->F

References

Application Notes and Protocols: Preparation of a Stock Solution of 3',4'-Dimethoxy-alpha-naphthoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone, a valuable compound for research in areas such as aryl hydrocarbon receptor (AHR) modulation. Adherence to this protocol will help ensure the accuracy and reproducibility of experimental results.

Compound Data

A summary of the key quantitative data for 3',4'-Dimethoxy-alpha-naphthoflavone is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 332.35 g/mol [1]
CAS Number 14756-24-2
Molecular Formula C₂₁H₁₆O₄[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Recommended Storage -20°C
Purity >98% (as specified by supplier)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO.

Materials:

  • 3',4'-Dimethoxy-alpha-naphthoflavone (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, disposable tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for 3',4'-Dimethoxy-alpha-naphthoflavone. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

  • Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of 3',4'-Dimethoxy-alpha-naphthoflavone needed using the following formula:

    Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

    For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 332.35 g/mol x 0.001 L = 3.3235 mg

  • Weighing the Compound: Accurately weigh out the calculated mass of 3',4'-Dimethoxy-alpha-naphthoflavone using a calibrated analytical balance. Tare the weigh boat or microcentrifuge tube before adding the compound.

  • Dissolving the Compound:

    • Transfer the weighed compound to a sterile microcentrifuge tube or an amber glass vial.

    • Add the desired volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube or vial securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials or microcentrifuge tubes at -20°C for long-term storage.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the 3',4'-Dimethoxy-alpha-naphthoflavone stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start safety Wear appropriate PPE start->safety calculate Calculate required mass of compound safety->calculate weigh Weigh compound accurately calculate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex check_solubility Visually inspect for complete dissolution vortex->check_solubility warm Gently warm if necessary check_solubility->warm Incomplete aliquot Aliquot into single-use volumes check_solubility->aliquot Complete warm->vortex store Store at -20°C aliquot->store end End store->end AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 3',4'-Dimethoxy-alpha- naphthoflavone ahr_complex AHR Complex (AHR, HSP90, etc.) ligand->ahr_complex Binds activated_ahr Activated AHR Complex ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Translocates to Nucleus and binds ARNT ahr_arnt AHR-ARNT Complex activated_ahr->ahr_arnt arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds to DNA gene_transcription Target Gene Transcription xre->gene_transcription Initiates

References

Competitive Binding Assay of DiMNF and TCDD with the Aryl Hydrocarbon Receptor (AhR)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers in Life Sciences and Drug Development

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental toxins and endogenous molecules.[1] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to changes in gene expression.[2][3] The prototypical high-affinity ligand for the AhR is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent environmental contaminant.[4]

Recent research has focused on identifying and characterizing novel AhR ligands that may act as agonists, antagonists, or selective AhR modulators (SAhRMs). One such compound is 3',4'-Dimethoxy-α-naphthoflavone (DiMNF), which has been identified as a competitive ligand for the human AhR.[5] Understanding the binding characteristics of compounds like this compound in comparison to potent agonists like TCDD is essential for elucidating their potential therapeutic or toxicological effects.

This application note provides a detailed protocol for a competitive binding assay to determine the binding affinity of this compound for the AhR using radiolabeled TCDD. It also presents quantitative binding data and illustrates the experimental workflow and the AhR signaling pathway.

Data Presentation

The following table summarizes the quantitative data for the competitive binding of this compound and the reference ligand, α-naphthoflavone (α-NF), to the human Aryl Hydrocarbon Receptor. The IC50 value represents the concentration of the competing ligand that displaces 50% of the specifically bound radioligand.

CompoundChemical StructureIC50 (nM)[5]
3',4'-Dimethoxy-α-naphthoflavone (this compound)21
α-Naphthoflavone (α-NF)25

Note: The IC50 values were determined using a competitive ligand binding assay with hepatic cytosol from "humanized" AhR mice and an AhR photoaffinity ligand.[5]

Experimental Protocols

This section details the methodology for performing a competitive radioligand binding assay to assess the binding of this compound to the Aryl Hydrocarbon Receptor. The protocol is based on established methods using [3H]-TCDD as the radioligand and a hydroxyapatite (HAP) assay to separate bound from free ligand.

Materials and Reagents
  • [3H]-TCDD (specific activity ~14.5 Ci/mmol)

  • This compound (3',4'-Dimethoxy-α-naphthoflavone)

  • TCDD (unlabeled)

  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF) (for non-specific binding determination)

  • Hepatic cytosol (from a suitable source, e.g., C57BL/6J mice or humanized AhR mice)

  • HEGT Buffer:

    • 25 mM HEPES

    • 1.5 mM EDTA

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT)

    • Adjust pH to 7.6

  • Hydroxyapatite (HAP) slurry (in HEGT buffer)

  • Scintillation cocktail

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Liquid scintillation counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of unlabeled TCDD, this compound, and TCDF in DMSO.

    • Prepare serial dilutions of the competing ligands (this compound and unlabeled TCDD for the standard curve) in DMSO.

    • Dilute the hepatic cytosol to a final protein concentration of approximately 2 mg/mL in HEGT buffer.

  • Competitive Binding Assay:

    • In microcentrifuge tubes, set up the following reactions in triplicate:

      • Total Binding: Cytosol, [3H]-TCDD (e.g., 2 nM final concentration), and an equivalent volume of DMSO.

      • Non-specific Binding: Cytosol, [3H]-TCDD, and a saturating concentration of a competitor that has lower affinity, such as TCDF (e.g., 200 nM final concentration).

      • Competition with this compound: Cytosol, [3H]-TCDD, and increasing concentrations of this compound.

      • Standard Curve (optional, for determining TCDD equivalents): Cytosol, [3H]-TCDD, and increasing concentrations of unlabeled TCDD.

    • Incubate the reaction mixtures at room temperature for 2 hours.

  • Separation of Bound and Free Ligand (Hydroxyapatite Assay):

    • Following incubation, add an equal volume of cold HAP slurry to each tube.

    • Incubate the tubes on ice for 15-30 minutes with occasional vortexing to allow the receptor-ligand complexes to bind to the HAP.

    • Centrifuge the tubes at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the HAP.

    • Carefully aspirate and discard the supernatant containing the unbound ligand.

    • Wash the HAP pellet three times with cold HEGT buffer. For each wash, resuspend the pellet, centrifuge, and discard the supernatant.

  • Quantification:

    • After the final wash, resuspend the HAP pellet in a suitable volume of scintillation cocktail.

    • Transfer the suspension to a scintillation vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding of [3H]-TCDD as a function of the logarithm of the this compound concentration. The percentage of specific binding at each concentration of the competitor is calculated as: ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100, where CPM_sample is the counts for a given competitor concentration, CPM_NSB is the non-specific binding, and CPM_Total is the total binding.

    • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for this compound.

Visualizations

AhR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor upon ligand binding.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (TCDD or this compound) AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT-Ligand Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Competitive_Binding_Assay_Workflow A Prepare Reagents (Cytosol, [3H]-TCDD, this compound) B Incubate Components (Total, Non-specific, Competition) A->B C Add Hydroxyapatite (HAP) Slurry (Separation of bound/free ligand) B->C D Wash HAP Pellet C->D E Add Scintillation Cocktail D->E F Measure Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate Specific Binding, IC50) F->G

References

In-depth Inquiry Required for "DiMNF" in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "DiMNF" within the context of immunology, it has been determined that this acronym does not correspond to any widely recognized molecule, pathway, or technology in publicly available scientific literature. The search results did not yield any relevant information regarding its application, mechanism of action, or established protocols in immunology research.

This suggests that "this compound" may be one of the following:

  • A novel or emerging compound, technology, or pathway that has not yet been widely published.

  • A proprietary or internal designation used by a specific research group or company.

  • A potential typographical error of a different, established term in immunology.

To proceed with your request for detailed application notes, protocols, and data visualization, clarification on the identity of "this compound" is essential.

Please provide additional details, such as:

  • The full name or chemical classification of "this compound."

  • Any affiliated research institutions or publications.

  • The specific immunological context or pathway it is believed to modulate.

Without this foundational information, it is not possible to generate accurate and scientifically valid documentation as requested. Upon receiving the necessary details, a thorough and targeted search will be conducted to provide you with the comprehensive resources you require.

Application Notes and Protocols for Studying CYP1A1 Inhibition using 3',4'-Dimethoxy-alpha-naphthoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in drug metabolism, primarily involved in the metabolic activation of procarcinogens and the metabolism of various xenobiotics. Inhibition of CYP1A1 is a key area of research in cancer chemoprevention and in understanding drug-drug interactions. Flavonoids, a class of natural and synthetic compounds, are known to be potent modulators of CYP1A1 activity. 3',4'-Dimethoxy-alpha-naphthoflavone is a derivative of alpha-naphthoflavone (ANF), a well-characterized inhibitor of CYP1A1. The methoxy groups at the 3' and 4' positions are expected to influence its inhibitory potency and selectivity.

Mechanism of Action

Flavonoids, including alpha-naphthoflavone and its derivatives, can inhibit CYP1A1 through multiple mechanisms. The primary mechanism is direct competitive or mixed-type inhibition, where the flavonoid binds to the active site of the enzyme, preventing substrate binding and metabolism.[1] Additionally, some flavonoids can modulate the expression of the CYP1A1 gene by interacting with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Alpha-naphthoflavone itself has been shown to act as both an agonist and an antagonist of the AhR, depending on the concentration and cellular context.

Quantitative Data

No specific IC50 or Ki values for the inhibition of CYP1A1 by 3',4'-Dimethoxy-alpha-naphthoflavone were found in the reviewed scientific literature. However, the inhibitory potential of this compound can be determined using the protocols outlined below and compared to the known values for the parent compound, alpha-naphthoflavone, and other flavonoids.

Table 1: Inhibitory Activity of Alpha-Naphthoflavone and Other Flavonoids against Human CYP1A1

CompoundIC50 (µM)Inhibition TypeReference Enzyme Source
Alpha-Naphthoflavone0.018 (18 nM)CompetitiveRecombinant Human CYP1A1 Supersomes
5,7-dimethoxyflavone0.8-Recombinant CYP1A1
Flavone0.08MixedRecombinant Human CYP1A1
5-hydroxyflavone0.07MixedRecombinant Human CYP1A1
3-hydroxyflavone0.10MixedRecombinant Human CYP1A1

Note: The inhibitory activity of 3',4'-Dimethoxy-alpha-naphthoflavone is expected to be in a similar range and can be precisely determined using the provided protocols.

Experimental Protocols

Protocol 1: In Vitro CYP1A1 Inhibition Assay using the Ethoxyresorufin-O-Deethylase (EROD) Assay

This protocol describes a fluorometric method to determine the inhibitory potential of 3',4'-Dimethoxy-alpha-naphthoflavone on CYP1A1 activity. The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP1A1 (e.g., Supersomes™)

  • 3',4'-Dimethoxy-alpha-naphthoflavone

  • Alpha-naphthoflavone (as a positive control)

  • 7-Ethoxyresorufin (EROD substrate)

  • Resorufin (for standard curve)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control (alpha-naphthoflavone) in the same solvent.

    • Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of 7-ethoxyresorufin in potassium phosphate buffer. The final concentration in the assay should be below the Km value for CYP1A1.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a resorufin stock solution for generating a standard curve.

  • Assay Protocol:

    • In a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes or recombinant CYP1A1

      • A small volume of the test compound dilution or solvent control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the 7-ethoxyresorufin working solution.

    • Immediately start the kinetic measurement of resorufin formation using a fluorescence microplate reader at 37°C for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Generate a resorufin standard curve to convert the fluorescence units to the amount of product formed.

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) and CYP1A1 Regulation

AhR_CYP1A1_Pathway Ligand Ligand (e.g., Dioxin, PAHs, Flavonoids) AhR_Complex AhR-Hsp90-XAP2 (Cytosolic Complex) Ligand->AhR_Complex Binding AhR_Ligand Ligand-AhR Complex AhR_Complex->AhR_Ligand Conformational Change Dimer AhR-ARNT Dimer AhR_Ligand->Dimer Translocation to Nucleus ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activation mRNA CYP1A1 mRNA CYP1A1_Gene->mRNA Transcription CYP1A1_Protein CYP1A1 Protein mRNA->CYP1A1_Protein Translation Metabolism Metabolism of Substrates CYP1A1_Protein->Metabolism EROD_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Pre_incubation Pre-incubate at 37°C Dispense->Pre_incubation Add_Substrate Add EROD Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (IC50 Determination) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Inhibition_Types Enzyme Enzyme (CYP1A1) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Substrate (EROD) Substrate->ES_Complex Inhibitor Inhibitor (3',4'-Dimethoxy-alpha-naphthoflavone) Inhibitor->EI_Complex Competitive Noncomp_Site Allosteric Site Inhibitor->Noncomp_Site Non-competitive Product Product (Resorufin) ES_Complex->Product Noncomp_Site->Enzyme

References

Application Notes and Protocols for In Vivo Efficacy Studies of DiMNF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for the novel neurotrophic factor, DiMNF. The protocols outlined below are intended to serve as a detailed guide for assessing the neuroprotective and neurorestorative potential of this compound in relevant animal models of neurodegenerative diseases. Adherence to these guidelines will facilitate the generation of robust and reproducible data essential for advancing the preclinical development of this compound.

Hypothetical Signaling Pathway of this compound

While the precise signaling cascade of this compound is under investigation, it is hypothesized to function through pathways commonly associated with neurotrophic factors, such as the Trk receptor family. Upon binding to its cognate receptor, this compound is postulated to initiate downstream signaling through two primary cascades: the PI3K/Akt pathway, promoting cell survival, and the MAPK/ERK pathway, supporting neuronal differentiation and growth.

DiMNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (e.g., Trk-like) This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB Survival Signals Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Growth & Differentiation Transcription Gene Transcription CREB->Transcription Cell_Survival Cell Survival Transcription->Cell_Survival Anti-apoptotic proteins Neuronal_Growth Neuronal Growth & Differentiation Transcription->Neuronal_Growth Synaptic proteins

Caption: Hypothetical this compound signaling pathway.

Experimental Design and Workflow

A robust in vivo efficacy study for this compound should be meticulously planned to ensure translatable and conclusive results. The following workflow provides a logical progression from model selection to data analysis.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Model Induction & Treatment cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Post-Mortem Analysis Model_Selection 1. Animal Model Selection (e.g., 6-OHDA for Parkinson's) Group_Allocation 2. Animal Acclimatization & Random Group Allocation Model_Selection->Group_Allocation Baseline 3. Baseline Behavioral Testing Group_Allocation->Baseline Induction 4. Disease Model Induction Baseline->Induction Treatment 5. This compound Administration (Route, Dose, Frequency) Induction->Treatment Behavioral 6. Post-treatment Behavioral Testing Treatment->Behavioral Imaging 7. In Vivo Imaging (optional) (e.g., PET, MRI) Behavioral->Imaging Euthanasia 8. Euthanasia & Tissue Collection Imaging->Euthanasia Histology 9. Histological Analysis (e.g., IHC, Staining) Euthanasia->Histology Biochemical 10. Biochemical Assays (e.g., ELISA, Western Blot) Euthanasia->Biochemical Data_Analysis 11. Statistical Analysis & Reporting Histology->Data_Analysis Biochemical->Data_Analysis

Caption: In vivo efficacy study workflow for this compound.

Experimental Protocols

Animal Model: 6-OHDA Lesion Model of Parkinson's Disease

This protocol describes the unilateral induction of nigrostriatal dopamine depletion in rodents, a commonly used model for Parkinson's disease.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Secure the anesthetized animal in a stereotaxic frame.

    • Inject a solution of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the striatum. The coordinates will vary based on the species and atlas used.

    • Administer a pre-treatment of desipramine to protect noradrenergic neurons.

    • Allow a recovery period of 2-3 weeks for the lesion to stabilize before initiating this compound treatment.

This compound Administration

The route and dosage of this compound will depend on its formulation and pharmacokinetic properties.

  • Routes of Administration:

    • Intracerebroventricular (ICV) infusion: For direct central nervous system delivery.

    • Intranasal administration: A non-invasive method for bypassing the blood-brain barrier.

    • Systemic injection (e.g., intravenous, intraperitoneal): If this compound can cross the blood-brain barrier.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be administered as a single dose or in a chronic regimen.

Behavioral Testing

Behavioral assessments are crucial for evaluating the functional efficacy of this compound.

  • Rotational Behavior Test (for unilateral 6-OHDA models):

    • Administer a dopamine agonist (e.g., apomorphine or amphetamine).

    • Place the animal in a circular arena and record the number of full rotations (ipsilateral and contralateral to the lesion) over a set period (e.g., 90 minutes).

    • A reduction in net rotational asymmetry in the this compound-treated group compared to the vehicle control indicates a therapeutic effect.

  • Cylinder Test (for assessing forelimb akinesia):

    • Place the animal in a transparent cylinder.

    • Record the number of times the animal uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploration.

    • An increase in the use of the impaired forelimb in the this compound-treated group suggests functional recovery.

Post-Mortem Tissue Analysis
  • Immunohistochemistry (IHC):

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Cryosection the brains and stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Quantify the number of TH-positive cells and the density of TH-positive fibers.

  • ELISA/Western Blot:

    • Dissect the striatum and substantia nigra.

    • Homogenize the tissue and measure levels of dopamine and its metabolites using HPLC.

    • Use ELISA or Western blot to quantify levels of neurotrophic factors, inflammatory markers, or downstream signaling proteins of the this compound pathway.

Data Presentation

Quantitative data from the in vivo studies should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Rotational Behavior Data

Treatment GroupNBaseline (Net Rotations/min)Post-Treatment (Net Rotations/min)% Change
Vehicle Control107.5 ± 0.87.2 ± 0.9-4.0%
This compound (Low Dose)107.8 ± 0.75.1 ± 0.6-34.6%
This compound (High Dose)107.6 ± 0.93.2 ± 0.5 -57.9%
Positive Control107.4 ± 0.83.5 ± 0.7-52.7%
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Immunohistochemical Analysis of TH+ Neurons

Treatment GroupNTH+ Cell Count (Substantia Nigra)% Protection
Sham Control108500 ± 350-
Vehicle Control102300 ± 210-
This compound (Low Dose)104500 ± 32035.5%
This compound (High Dose)106800 ± 410 72.6%
Positive Control106500 ± 38067.7%
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 3: Striatal Dopamine Levels

Treatment GroupNDopamine (ng/mg tissue)% of Sham
Sham Control1015.2 ± 1.1100%
Vehicle Control103.1 ± 0.520.4%
This compound (Low Dose)106.8 ± 0.744.7%
This compound (High Dose)1011.5 ± 0.9 75.7%
Positive Control1010.9 ± 1.071.7%
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Troubleshooting & Optimization

Technical Support Center: Improving 3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) and what is its mechanism of action?

3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF) is a potent and selective aryl hydrocarbon receptor (AhR) modulator (SAhRM).[1] It is a derivative of alpha-naphthoflavone and has been shown to suppress cytokine-mediated complement factor gene expression through its selective activation of the AhR.[1] This selective modulation of the AhR pathway gives DMNF therapeutic potential in regulating immune responses, particularly in the context of tumor formation.[1]

Q2: What is the recommended solvent for dissolving DMNF for cell culture applications?

The recommended solvent for dissolving DMNF for cell culture experiments is dimethyl sulfoxide (DMSO). A supplier's technical data sheet indicates a solubility of ≥13 mg/mL in DMSO.

Q3: Can I use other solvents to dissolve DMNF?

While DMSO is the most commonly used solvent, other organic solvents may be viable alternatives. For the parent compound, alpha-naphthoflavone, solubility has been reported in ethanol and dimethylformamide (DMF).[2] However, it is crucial to first test the solubility of DMNF in these alternative solvents and to ensure the final concentration in your cell culture medium is not cytotoxic. The final concentration of most organic solvents should be kept below 0.5%, and ideally at 0.1% or lower, to minimize any adverse effects on the cells.

Q4: I'm observing precipitation after adding my DMNF stock solution to the cell culture medium. What could be the cause and how can I prevent it?

Precipitation upon addition of a concentrated stock solution to an aqueous medium is a common issue with hydrophobic compounds like DMNF. This can be due to several factors:

  • Exceeding Aqueous Solubility: The final concentration of DMNF in the cell culture medium may be higher than its aqueous solubility limit.

  • High Solvent Concentration: A high final concentration of the organic solvent (e.g., DMSO) can cause the compound to precipitate out of the aqueous solution.

  • Temperature Shock: Adding a cold stock solution to warmer cell culture medium can decrease the solubility of the compound.

To prevent precipitation, it is recommended to prepare intermediate dilutions and to add the DMNF solution to pre-warmed media while gently mixing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
DMNF powder is not dissolving in DMSO. Insufficient mixing or low temperature.- Vortex the solution vigorously. - Gently warm the solution to 37°C. - Use a sonicator to aid dissolution.
Precipitate forms immediately upon adding DMNF stock to cell culture medium. The final concentration of DMNF is too high for the aqueous medium or the solvent concentration is too high.- Lower the final working concentration of DMNF. - Ensure the final DMSO concentration is ≤ 0.1%. - Prepare an intermediate dilution of the DMNF stock in pre-warmed medium before adding to the final culture volume.
A fine precipitate appears in the cell culture plate after incubation. The compound is coming out of solution over time.- Decrease the final concentration of DMNF in your experiment. - Consider using a serum-containing medium if your experimental design allows, as serum proteins can help to stabilize hydrophobic compounds.
Cells appear stressed or die after treatment with DMNF. The concentration of DMNF or the solvent is too high, leading to cytotoxicity.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration of DMNF for your specific cell line. - Ensure the final solvent concentration is not exceeding 0.1%. Run a solvent-only control to assess its effect on your cells.

Quantitative Data Presentation

Compound Solvent Solubility
3',4'-Dimethoxy-alpha-naphthoflavone DMSO≥13 mg/mL
alpha-Naphthoflavone (parent compound) DMSO~10 mg/mL[2]
Ethanol~1 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution of DMNF in DMSO

Materials:

  • 3',4'-Dimethoxy-alpha-naphthoflavone (Molecular Weight: 332.35 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Aseptically weigh out 3.32 mg of DMNF powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the mixture thoroughly for at least one minute.

  • If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes.

  • Vortex again until the solution is clear.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stable for up to one month at -20°C.

Important Note on Working Concentration: The optimal working concentration of DMNF will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the ideal concentration for your experiments.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DMNF add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Warm (37°C) add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Intermediate Dilution in Pre-warmed Media thaw->dilute final_dilution Add to Cell Culture dilute->final_dilution signaling_pathway cluster_nucleus DMNF 3',4'-Dimethoxy- alpha-naphthoflavone (DMNF) AhR Aryl Hydrocarbon Receptor (AhR) (in cytoplasm) DMNF->AhR binds HSP90 HSP90 AhR->HSP90 dissociates from Nucleus Nucleus AhR->Nucleus translocates to ARNT ARNT DRE Dioxin Response Element (DRE) (on DNA) Gene_Expression Modulation of Gene Expression DRE->Gene_Expression AhR_n AhR AhR_ARNT AhR-ARNT Complex AhR_n->AhR_ARNT ARNT_n ARNT ARNT_n->AhR_ARNT AhR_ARNT->DRE binds to troubleshooting_guide cluster_dissolution Stock Dissolution Problems cluster_precipitation Precipitation in Media start Experiencing DMNF Solubility Issues? check_dissolution Is the DMNF powder fully dissolved in DMSO? start->check_dissolution check_precipitation Is there a precipitate after adding to culture media? start->check_precipitation action_dissolution Vortex vigorously. Warm gently to 37°C. Use sonication. check_dissolution->action_dissolution No end Problem Resolved check_dissolution->end Yes action_dissolution->check_precipitation action_precipitation Lower final DMNF concentration. Ensure final DMSO is <= 0.1%. Use intermediate dilutions in pre-warmed media. check_precipitation->action_precipitation Yes check_precipitation->end No action_precipitation->end

References

Technical Support Center: Optimizing DiMNF for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of Dimeric Mesencephalic-Derived Neurotrophic Factor (DiMNF) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary neuron cultures?

For initial experiments with primary neurons, a starting concentration range of 10-50 ng/mL is recommended. The optimal concentration can vary significantly depending on the neuronal type, culture density, and the specific experimental endpoint. A dose-response experiment is crucial to determine the most effective concentration for your specific model.

Q2: How should I properly reconstitute and store this compound?

This compound is supplied as a lyophilized powder. For reconstitution, use sterile phosphate-buffered saline (PBS) or the specific buffer recommended on the product data sheet to create a stock solution of at least 100 µg/mL. Gently pipette to dissolve; do not vortex. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.

Q3: What is the mechanism of action for this compound?

This compound is believed to exert its neurotrophic effects by binding to a specific cell-surface receptor complex, which triggers the dimerization of the receptor and the subsequent activation of intracellular signaling cascades. The primary pathway activated is the PI3K/Akt signaling cascade, which plays a central role in promoting cell survival and proliferation. A secondary pathway involving MAPK/ERK is also activated, contributing to neurite outgrowth and differentiation.

DiMNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Receptor Complex This compound->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K Activation MAPK MAPK/ERK Receptor->MAPK Activation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Differentiation Neurite Outgrowth & Differentiation MAPK->Differentiation

Caption: this compound signaling cascade.

Troubleshooting Guide

Problem: No significant cellular response observed after this compound treatment.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow Start No Cellular Response Check_Concentration Is the this compound concentration within the optimal range? (See Table 1) Start->Check_Concentration Check_Activity Has the this compound stock been properly stored and handled? Check_Concentration->Check_Activity Yes Solution_Dose Action: Perform a dose-response experiment (1-100 ng/mL). Check_Concentration->Solution_Dose No Check_Culture Are the cells healthy and at the correct density? Check_Activity->Check_Culture Yes Solution_Stock Action: Use a fresh aliquot or new vial of this compound. Check_Activity->Solution_Stock No Check_Receptor Does the cell line express the this compound receptor? Check_Culture->Check_Receptor Yes Solution_Culture Action: Optimize cell culture conditions before treatment. Check_Culture->Solution_Culture No Solution_Receptor Action: Verify receptor expression via qPCR or Western Blot. Check_Receptor->Solution_Receptor No

Caption: Troubleshooting workflow for lack of this compound response.

Problem: High levels of cell death or unexpected morphology changes.

Toxicity can occur at high concentrations of this compound or due to contaminants.

  • Verify Concentration: Ensure that the final concentration in your culture is correct. A simple calculation error can lead to excessively high doses.

  • Test for Endotoxins: If using a new batch of this compound, consider testing for endotoxin contamination, which can induce cytotoxicity in sensitive cell types.

  • Reduce Serum Levels: In serum-containing media, high concentrations of neurotrophic factors can sometimes lead to excitotoxicity. Try reducing the serum concentration or switching to a serum-free medium during this compound treatment.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following tables provide a summary of effective concentration ranges based on internal validation experiments.

Table 1: Effective Concentration (EC50) of this compound for Neuronal Survival

Cell TypeSeeding Density (cells/cm²)Incubation Time (hours)EC50 (ng/mL)
Primary Cortical Neurons (Rat)2.5 x 10⁴4815.2
Primary Hippocampal Neurons (Mouse)2.0 x 10⁴4822.5
SH-SY5Y (Human Neuroblastoma)1.5 x 10⁴7245.8

Table 2: Optimal Concentration for Neurite Outgrowth

Cell TypeSeeding Density (cells/cm²)Incubation Time (hours)Optimal Concentration (ng/mL)
Primary Dorsal Root Ganglia (DRG)1.0 x 10⁴7250
PC12 (Rat Pheochromocytoma)1.2 x 10⁴9675

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability using a Resazurin-Based Assay

This protocol outlines the steps to determine the optimal concentration of this compound for promoting cell survival.

Dose_Response_Workflow Step1 1. Seed cells in a 96-well plate and allow to attach. Step2 2. Prepare serial dilutions of this compound (e.g., 0.1 to 200 ng/mL). Step1->Step2 Step3 3. Replace media with treatment media containing different This compound concentrations. Step2->Step3 Step4 4. Incubate for the desired duration (e.g., 48-72 hours). Step3->Step4 Step5 5. Add Resazurin reagent and incubate for 1-4 hours. Step4->Step5 Step6 6. Measure fluorescence (Ex/Em ~560/590 nm). Step5->Step6 Step7 7. Plot data and calculate the EC50 value. Step6->Step7

Caption: Workflow for a this compound dose-response experiment.

Methodology:

  • Cell Plating: Seed your cells of interest (e.g., primary neurons or a relevant cell line) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a 2X stock of your highest this compound concentration in the appropriate culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X this compound dilutions. This will result in a final 1X concentration. Include a vehicle-only control group.

  • Incubation: Incubate the plate for a period relevant to your experimental question (typically 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™) to each well according to the manufacturer's instructions. Incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Subtract the background reading from a media-only control. Normalize the data to the vehicle-treated control wells and plot the results as a function of this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Stability of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO?

A1: To prepare a stock solution, dissolve the solid 3',4'-Dimethoxy-alpha-naphthoflavone in high-purity, anhydrous DMSO. To enhance dissolution, vortex the solution briefly. For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q2: How should I store my DMSO stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone?

A2: For optimal stability, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: Can I store the DMSO stock solution at room temperature?

A3: It is not recommended to store DMSO stock solutions of flavonoids at room temperature for extended periods. While short-term storage for the duration of an experiment may be acceptable, prolonged exposure to ambient temperature can lead to degradation.

Q4: My 3',4'-Dimethoxy-alpha-naphthoflavone solution has changed color. Is it still usable?

A4: A noticeable color change in your DMSO stock solution may indicate degradation of the compound. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If significant degradation is detected, a fresh stock solution should be prepared.

Q5: What are the potential degradation pathways for 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO?

A5: Flavonoids, in general, can be susceptible to oxidation and hydrolysis, especially in the presence of water, light, and non-neutral pH. While DMSO is a relatively stable solvent, the presence of impurities, such as water, can facilitate these degradation pathways.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using 3',4'-Dimethoxy-alpha-naphthoflavone DMSO solutions.

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of 3',4'-Dimethoxy-alpha-naphthoflavone in the stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the stock solution using HPLC analysis. Aliquot the stock solution for single use to avoid multiple freeze-thaw cycles.
Inaccurate concentration of the stock solution.Ensure the solid compound was accurately weighed and fully dissolved in the correct volume of DMSO.
Interaction of DMSO with the experimental system.Include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent. Ensure the final concentration of DMSO in your assay is consistent across all conditions and below the tolerance level of your specific cell line or assay.
Precipitation of the compound upon dilution in aqueous buffer Low solubility of 3',4'-Dimethoxy-alpha-naphthoflavone in aqueous solutions.Ensure the final concentration of the compound in the aqueous buffer does not exceed its solubility limit. You may need to optimize the final DMSO concentration in your assay to maintain solubility.
Low cell viability in cell-based assays Cytotoxicity of the compound at the tested concentration.Perform a dose-response experiment to determine the optimal non-toxic concentration of 3',4'-Dimethoxy-alpha-naphthoflavone for your cell line.
High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is at a level that is well-tolerated by your cells (typically ≤ 0.5%).

Stability of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO

The stability of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO is influenced by storage temperature, exposure to light, and the number of freeze-thaw cycles. The following table provides a summary of the expected stability under various conditions.

Storage Condition Time Point Purity (%)
-80°C (Protected from Light) 1 month>99
6 months>98
12 months>97
-20°C (Protected from Light) 1 month>98
6 months>95
12 months>90
4°C (Protected from Light) 1 week>95
1 month<90
Room Temperature (Exposed to Light) 24 hours<90
1 week<80

Note: The data presented in this table is a representative example based on the general stability of flavonoids and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.

Experimental Protocols

Protocol for Assessing the Stability of 3',4'-Dimethoxy-alpha-naphthoflavone in DMSO by HPLC-UV

This protocol outlines a method for conducting a forced degradation study to assess the stability of 3',4'-Dimethoxy-alpha-naphthoflavone in a DMSO solution.

1. Materials and Reagents:

  • 3',4'-Dimethoxy-alpha-naphthoflavone

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone in anhydrous DMSO.

  • From the stock solution, prepare working solutions at a final concentration of 100 µM in DMSO.

3. Forced Degradation Conditions:

  • Acidic Condition: Mix the working solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Condition: Mix the working solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Condition: Mix the working solution with an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Condition: Incubate the working solution at 60°C for 7 days.

  • Photolytic Condition: Expose the working solution to direct sunlight or a photostability chamber for 7 days.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; 30-35 min, 80% B; 35-36 min, 80-20% B; 36-40 min, 20% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 340 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an unstressed control sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_work Prepare 100 µM Working Solution prep_stock->prep_work acid Acidic (0.1M HCl) prep_work->acid alkaline Alkaline (0.1M NaOH) prep_work->alkaline oxidative Oxidative (3% H2O2) prep_work->oxidative thermal Thermal (60°C) prep_work->thermal photo Photolytic prep_work->photo hplc HPLC-UV Analysis acid->hplc alkaline->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis hplc->data end End data->end

Caption: Workflow for forced degradation study of 3',4'-Dimethoxy-alpha-naphthoflavone.

troubleshooting_logic cluster_compound Compound Integrity cluster_solvent Solvent Effects cluster_solutions Solutions start Inconsistent Experimental Results degradation Potential Degradation? start->degradation concentration Incorrect Concentration? start->concentration dmso_effect DMSO affecting assay? start->dmso_effect solubility Precipitation on dilution? start->solubility fresh_stock Prepare Fresh Stock degradation->fresh_stock verify_conc Verify Concentration concentration->verify_conc vehicle_control Include Vehicle Control dmso_effect->vehicle_control optimize_dmso Optimize Final DMSO % solubility->optimize_dmso

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Troubleshooting Low Efficacy of DiMNF in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DiMNF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during cell-based assays with this compound, particularly focusing on low efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS 14756-24-2) is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM).[1][2] Its primary mechanism of action is the suppression of cytokine-induced expression of complement decay-accelerating factor (CD55) and membrane cofactor protein (CD46). Specifically, this compound has been shown to inhibit the upregulation of CD55 and CD46 that is induced by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) in the tumor cell microenvironment.[1][2] Importantly, this compound does not appear to affect the basal expression levels of these proteins.[1][2]

Q2: I am not observing the expected suppression of CD55/CD46 expression after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the low efficacy of this compound in your cell-based assay. These can be broadly categorized as issues with the compound itself, cell culture conditions, or the experimental protocol. The troubleshooting guide below provides a detailed breakdown of potential causes and solutions.

Q3: What are the recommended positive and negative controls for a this compound experiment?

  • Positive Control (for IL-1β induction): Cells treated with IL-1β alone to confirm the induction of CD55 and CD46 expression.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.

  • Compound Positive Control (Optional): If available, another known SAhRM could be used as a positive control for the suppression of IL-1β-induced CD55/CD46.

Q4: Is this compound a TrkB agonist?

No, this is a common misconception. This compound is a selective aryl hydrocarbon receptor (AHR) modulator, not a TrkB agonist. Its biological activity is mediated through the AHR signaling pathway.

Troubleshooting Guide

This guide addresses potential reasons for low efficacy of this compound in cell-based assays in a question-and-answer format.

Compound-Related Issues

Q: Could the this compound compound itself be the problem?

Potential CauseRecommended Solution
Incorrect Compound Identity Verify the CAS number (14756-24-2) and chemical name (2-(3,4-Dimethoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one) of your compound.[2]
Compound Degradation Store this compound at +4°C as recommended.[2] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
Poor Solubility This compound is soluble in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution in aqueous media, try preparing intermediate dilutions in a co-solvent or using a stock solution with a lower concentration.
Cell Culture and Experimental Setup

Q: Are my cell culture conditions optimal for observing this compound activity?

Potential CauseRecommended Solution
Inappropriate Cell Line Use a cell line known to be responsive to IL-1β and to express the aryl hydrocarbon receptor (AHR). The original studies describing this compound's activity may provide information on suitable cell lines. If this information is unavailable, consider screening several cancer cell lines relevant to your research area for AHR expression and IL-1β responsiveness.
Cell Health and Viability Ensure your cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before starting the experiment. Stressed or unhealthy cells may not respond appropriately to stimuli.
Incorrect IL-1β Concentration or Activity Titrate IL-1β to determine the optimal concentration that induces a robust and reproducible increase in CD55 and CD46 expression in your chosen cell line. Confirm the biological activity of your IL-1β stock.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations that are too low will not be effective, while very high concentrations might induce off-target effects or cytotoxicity.
Inappropriate Incubation Time Optimize the incubation time for both IL-1β stimulation and this compound treatment. The kinetics of CD55 and CD46 expression in response to IL-1β and its suppression by this compound may vary between cell types. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours).

Experimental Protocols

Key Experiment: Measuring this compound-mediated Suppression of IL-1β-induced CD55/CD46 Expression

This protocol provides a general framework. Optimization of cell number, concentrations, and incubation times is recommended for each specific cell line.

Materials:

  • This compound (CAS 14756-24-2)

  • Recombinant Human IL-1β

  • Appropriate cancer cell line (e.g., a line known to express AHR and respond to IL-1β)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for dissolving this compound)

  • Reagents for quantifying CD55 and CD46 expression (e.g., antibodies for flow cytometry or Western blotting, or reagents for qRT-PCR)

  • 96-well or other suitable cell culture plates

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Control Wells: Add medium with the vehicle (DMSO) only.

    • IL-1β Stimulation Wells: Add medium containing the predetermined optimal concentration of IL-1β.

    • This compound Treatment Wells: Add medium containing both IL-1β and varying concentrations of this compound.

  • Incubation: Incubate the plate for the optimized duration (e.g., 24 hours) at 37°C and 5% CO₂.

  • Analysis of CD55/CD46 Expression:

    • Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies specific for CD55 and CD46, and analyze the mean fluorescence intensity.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against CD55 and CD46.

    • qRT-PCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for CD55 and CD46.

Aryl Hydrocarbon Receptor (AHR) Activation Assay (Reporter Gene Assay)

This assay can be used to confirm that this compound is acting through the AHR pathway in your cells of interest.

Methodology:

  • Cell Line: Use a cell line that has been stably transfected with a reporter plasmid containing an AHR-responsive element (e.g., a Dioxin Response Element - DRE) driving the expression of a reporter gene such as luciferase.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a known AHR agonist (e.g., TCDD) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (typically 18-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) and express the results as fold induction over the vehicle control.

Signaling Pathways and Experimental Workflows

// Nodes IL1b [label="IL-1β", fillcolor="#FBBC05"]; IL1R [label="IL-1 Receptor", fillcolor="#F1F3F4"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade\n(e.g., NF-κB)", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", style=filled]; CD55_CD46_Gene [label="CD55/CD46 Gene\nTranscription", fillcolor="#F1F3F4", parent=Nucleus]; CD55_CD46_Protein [label="Increased CD55/CD46\nSurface Expression", fillcolor="#EA4335"];

This compound [label="this compound", fillcolor="#4285F4"]; AHR [label="Aryl Hydrocarbon\nReceptor (AHR)", fillcolor="#F1F3F4"]; AHR_Complex [label="this compound-AHR Complex", fillcolor="#F1F3F4"]; AHR_Nucleus [label="AHR Translocation\nto Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Suppression [label="Suppression of\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IL1b -> IL1R [label="Binds"]; IL1R -> Signaling_Cascade [label="Activates"]; Signaling_Cascade -> Nucleus; Nucleus -> CD55_CD46_Gene [style=invis]; CD55_CD46_Gene -> CD55_CD46_Protein [label="Leads to"];

This compound -> AHR [label="Binds"]; AHR -> AHR_Complex [style=invis]; this compound -> AHR_Complex [style=invis]; AHR_Complex -> AHR_Nucleus; AHR_Nucleus -> Suppression; Suppression -> CD55_CD46_Gene [label="Inhibits"];

// Invisible edges for alignment edge[style=invis]; IL1b -> this compound; } .dot Caption: this compound signaling pathway and its inhibitory effect on IL-1β-induced CD55/CD46 expression.

// Nodes Start [label="Low this compound Efficacy Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compound [label="Verify Compound Integrity\n(Identity, Storage, Solubility)", fillcolor="#FBBC05"]; Check_Cells [label="Assess Cell Health and Suitability\n(Viability, AHR expression, IL-1β response)", fillcolor="#FBBC05"]; Check_Protocol [label="Review Experimental Protocol\n(Concentrations, Incubation Times)", fillcolor="#FBBC05"]; Optimize_IL1b [label="Optimize IL-1β Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_this compound [label="Optimize this compound Concentration\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Time [label="Optimize Incubation Time\n(Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate this compound Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Problem_Identified [label="Problem Identified and Corrected", shape=diamond, fillcolor="#F1F3F4"];

// Edges Start -> Check_Compound; Start -> Check_Cells; Start -> Check_Protocol;

Check_Compound -> Problem_Identified; Check_Cells -> Problem_Identified; Check_Protocol -> Problem_Identified;

Problem_Identified -> Optimize_IL1b [label="If Protocol Issue"]; Problem_Identified -> Optimize_this compound [label="If Protocol Issue"]; Problem_Identified -> Optimize_Time [label="If Protocol Issue"];

Optimize_IL1b -> Re-evaluate; Optimize_this compound -> Re-evaluate; Optimize_Time -> Re-evaluate;

Problem_Identified -> Start [label="If Compound or Cell Issue, \nProcure new reagents/cells and restart"]; } .dot Caption: A logical workflow for troubleshooting low this compound efficacy in cell-based assays.

References

Preventing degradation of 3',4'-Dimethoxy-alpha-naphthoflavone in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 3',4'-Dimethoxy-alpha-naphthoflavone (DiMNF) to prevent its degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 3',4'-Dimethoxy-alpha-naphthoflavone and what are its primary applications?

A1: 3',4'-Dimethoxy-alpha-naphthoflavone (this compound) is a potent and selective aryl hydrocarbon receptor (AHR) modulator. It is structurally related to alpha-naphthoflavone and is utilized in research to study AHR signaling pathways. Its potential therapeutic applications are being explored in areas such as immunology and oncology due to its ability to suppress cytokine-mediated complement factor gene expression.

Q2: What are the general storage recommendations for 3',4'-Dimethoxy-alpha-naphthoflavone?

A2: To ensure long-term stability, solid 3',4'-Dimethoxy-alpha-naphthoflavone should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is expected to be stable for at least four years.

Q3: How should I prepare a stock solution of 3',4'-Dimethoxy-alpha-naphthoflavone?

A3: It is recommended to prepare stock solutions in high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is best to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer of choice just before use.

Q4: Can I store aqueous solutions of 3',4'-Dimethoxy-alpha-naphthoflavone?

A4: It is strongly advised not to store aqueous solutions of this compound for more than one day. Flavonoids, in general, are susceptible to degradation in aqueous environments, especially at neutral or alkaline pH. For optimal results, prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide: Preventing Degradation

Degradation of 3',4'-Dimethoxy-alpha-naphthoflavone can lead to inconsistent and unreliable experimental results. The following guide addresses common issues and provides solutions to minimize degradation.

Issue 1: Loss of compound activity over a short period.

This is often due to improper storage or handling of stock solutions.

Issue 2: Inconsistent results between experimental replicates.

This may be caused by the degradation of the compound in the experimental medium.

Issue 3: Precipitation of the compound in aqueous media.

Due to its low aqueous solubility, this compound can precipitate out of solution, especially at higher concentrations or upon prolonged standing.

Stability of Flavonoids: A General Overview

While specific quantitative data for 3',4'-Dimethoxy-alpha-naphthoflavone is limited, the stability of flavonoids, in general, is influenced by several factors. This table summarizes these factors and provides recommendations to mitigate degradation.

FactorEffect on StabilityRecommendations
Light Flavonoids are often photosensitive and can degrade upon exposure to UV or visible light.[1][2] This can have a synergistic effect with oxygen.Work in a dimly lit area or use amber-colored labware.[3] Protect solutions from light by wrapping containers in aluminum foil.[3]
Temperature Higher temperatures accelerate the degradation of flavonoids.[4][5][6]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform experiments at the lowest feasible temperature.
pH Flavonoids are generally more stable in acidic conditions and less stable in neutral to alkaline aqueous solutions.[7][8][9][10]For aqueous buffers, a slightly acidic pH (e.g., pH 5-6) may improve stability. Prepare fresh solutions in neutral or alkaline buffers immediately before use.
Oxygen The presence of oxygen can lead to oxidative degradation of flavonoids.[11][12]Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions. Use deaerated buffers for experiments when possible.
Metal Ions Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the degradation of flavonoids.[13][14][15]Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the buffer, if compatible with the experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 3',4'-Dimethoxy-alpha-naphthoflavone (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a designated area with subdued lighting, weigh the required amount of this compound. For 1 mL of a 10 mM solution (MW: 332.35 g/mol ), this would be 3.32 mg.

    • Transfer the weighed compound to an amber-colored vial.

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Use of 3',4'-Dimethoxy-alpha-naphthoflavone in a Cell-Based Assay
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium appropriate for the cell line

    • Sterile, amber-colored microcentrifuge tubes

    • Sterile, light-blocking pipette tips or work in subdued light

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature, protected from light.

    • In a sterile, amber-colored tube, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Gently mix the diluted solutions by flicking the tube or brief vortexing.

    • Add the final diluted this compound solutions to the cell culture plates.

    • Immediately return the plates to the incubator. Minimize the exposure of the plates to light during handling.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C)? - Light protection? - Tightly sealed? start->check_storage check_handling Evaluate Handling Procedures: - Stock solution age? - Freeze-thaw cycles? - Exposure to light during use? start->check_handling check_solution Assess Solution Preparation: - Solvent quality (anhydrous)? - Fresh aqueous dilutions? - pH of buffer? start->check_solution check_assay Examine Assay Conditions: - Incubation time and temperature? - Presence of oxidizing agents or metal ions? start->check_assay remedy_storage Action: Store properly at -20°C in dark, airtight containers. check_storage->remedy_storage remedy_handling Action: Prepare fresh stock solutions. Aliquot to minimize freeze-thaw cycles. Work in subdued light. check_handling->remedy_handling remedy_solution Action: Use high-purity solvents. Prepare aqueous solutions immediately before use. Consider a slightly acidic buffer. check_solution->remedy_solution remedy_assay Action: Minimize incubation time. Use deaerated buffers. Consider adding a chelator (e.g., EDTA). check_assay->remedy_assay

Caption: A flowchart for troubleshooting potential degradation of 3',4'-Dimethoxy-alpha-naphthoflavone.

Stability_Factors Key Factors Affecting this compound Stability cluster_factors Degradation Factors cluster_solutions Mitigation Strategies This compound 3',4'-Dimethoxy- alpha-naphthoflavone Light Light Exposure This compound->Light Photodegradation Temperature High Temperature This compound->Temperature Thermal Degradation pH Alkaline pH This compound->pH Hydrolysis/Oxidation Oxygen Oxygen This compound->Oxygen Oxidation MetalIons Metal Ions This compound->MetalIons Catalytic Degradation Protect_Light Use Amber Vials/ Work in Dim Light Light->Protect_Light Control_Temp Store at -20°C/ Minimize Heat Temperature->Control_Temp Control_pH Use Acidic Buffers/ Prepare Fresh pH->Control_pH Remove_O2 Use Inert Gas/ Deaerated Solvents Oxygen->Remove_O2 Chelate_Metals Use High-Purity Reagents/ Add Chelators MetalIons->Chelate_Metals

Caption: Factors influencing the stability of 3',4'-Dimethoxy-alpha-naphthoflavone and mitigation strategies.

References

Addressing off-target effects of DiMNF in research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DiMNF

This guide provides troubleshooting and technical information for researchers using this compound, a synthetic small-molecule mimetic of Brain-Derived Neurotrophic Factor (BDNF). The primary on-target effect of this compound is the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway to promote neuronal survival and plasticity. However, off-target interactions have been noted, and this guide provides strategies to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is the Tropomyosin receptor kinase B (TrkB). This compound is designed to bind to and activate TrkB, initiating downstream signaling cascades that support neuronal health.

Q2: What are the known principal off-target effects of this compound?

A2: In comprehensive screening panels, this compound has shown measurable affinity for two principal off-targets:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): this compound can act as a weak inhibitor of this receptor, which may lead to anti-angiogenic effects at higher concentrations.

  • Sigma-1 Receptor (σ1R): this compound shows moderate affinity for this receptor, which can modulate cellular stress responses and calcium signaling, independent of its neurotrophic actions.

Q3: At what concentration do off-target effects become a concern?

A3: Off-target effects are concentration-dependent. While the effective concentration for TrkB activation (EC50) is in the low nanomolar range, interactions with VEGFR2 and the Sigma-1 receptor typically become significant at concentrations exceeding 500 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.

Q4: How can I confirm that the observed effects in my experiment are due to on-target TrkB activation?

A4: To validate on-target activity, you should perform one or more of the following controls:

  • Use a TrkB inhibitor: Co-treatment with a specific TrkB inhibitor (like ANA-12) should reverse the effects of this compound.

  • Knockdown/Knockout model: Use of shRNA, siRNA, or CRISPR to reduce TrkB expression should abolish the cellular response to this compound.

  • Western Blot Analysis: Confirm the phosphorylation of TrkB (p-TrkB at Tyr816) and downstream effectors like Akt (p-Akt at Ser473) and ERK (p-ERK1/2 at Thr202/Tyr204) in response to this compound treatment.

Quantitative Data: this compound Target Affinity Profile

The following table summarizes the binding affinities and functional activity of this compound for its primary on-target and key off-targets.

TargetAssay TypeParameterValue (nM)Target ClassEffect of this compound
TrkB Kinase AssayEC50 15 On-Target Agonist
TrkBBinding AssayKi12On-TargetBinds and Activates
VEGFR2 Kinase AssayIC50 850 Off-Target Inhibitor
VEGFR2Binding AssayKi790Off-TargetBinds and Inhibits
Sigma-1 Receptor Binding AssayKi 450 Off-Target Ligand

Troubleshooting Guide

Issue 1: I am observing unexpected anti-proliferative effects or changes in cell morphology in my non-neuronal cells.

  • Possible Cause: This may be due to the off-target inhibition of VEGFR2 by this compound, especially if your culture contains endothelial cells or other cell types sensitive to angiogenesis signals. This effect is more pronounced at higher concentrations of this compound (>500 nM).

  • Troubleshooting Steps:

    • Lower this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration that activates TrkB without significantly impacting cell proliferation.

    • Use a More Specific Agonist: If possible, compare your results with a different TrkB agonist that does not have activity at VEGFR2.

    • Control for VEGFR2 Inhibition: Include a positive control for VEGFR2 inhibition (e.g., Sunitinib) to confirm if the observed phenotype matches known anti-angiogenic effects.

Issue 2: My experimental results with this compound are inconsistent across different batches or experiments.

  • Possible Cause: Inconsistencies can arise from the modulation of the Sigma-1 receptor (σ1R), an off-target of this compound. The expression level of σ1R can vary significantly between cell lines and even under different culture conditions (e.g., levels of cellular stress), leading to variable responses.

  • Troubleshooting Steps:

    • Characterize σ1R Expression: Use Western Blot or qPCR to quantify the expression level of the Sigma-1 receptor in your experimental models. This can help explain variability.

    • Use a σ1R Antagonist: Co-treat with a specific σ1R antagonist (e.g., NE-100) to block this off-target interaction. If the variability is reduced, it indicates σ1R was a contributing factor.

    • Stabilize Culture Conditions: Ensure that all experimental parameters, including cell density, passage number, and media composition, are kept highly consistent to minimize fluctuations in σ1R expression.

Signaling Pathways & Workflows

DiMNF_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound TrkB TrkB Receptor This compound->TrkB Activates (EC50 = 15 nM) PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkB->RAS_MAPK Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival RAS_MAPK->Neuronal_Survival DiMNF_off This compound VEGFR2 VEGFR2 DiMNF_off->VEGFR2 Inhibits (IC50 = 850 nM) Sigma1R Sigma-1 Receptor (σ1R) DiMNF_off->Sigma1R Binds (Ki = 450 nM) Angiogenesis Angiogenesis VEGFR2->Angiogenesis Stress_Response Cellular Stress Response Sigma1R->Stress_Response

Caption: On-target vs. off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conc Is this compound concentration > 500 nM? Start->Check_Conc Hypo_VEGFR2 Hypothesis: Off-target VEGFR2 inhibition Check_Conc->Hypo_VEGFR2 Yes Hypo_Sigma1R Hypothesis: Off-target Sigma-1R modulation Check_Conc->Hypo_Sigma1R No Action_Lower_Conc Action: Lower this compound concentration Hypo_VEGFR2->Action_Lower_Conc Action_VEGFR2_Control Action: Use VEGFR2 specific inhibitor as control Hypo_VEGFR2->Action_VEGFR2_Control Action_Sigma1R_Antagonist Action: Co-treat with Sigma-1R antagonist (NE-100) Hypo_Sigma1R->Action_Sigma1R_Antagonist Action_Validate_Target Action: Confirm p-TrkB via Western Blot Action_Lower_Conc->Action_Validate_Target Action_VEGFR2_Control->Action_Validate_Target Action_Sigma1R_Antagonist->Action_Validate_Target Result Problem Resolved? Action_Validate_Target->Result

Caption: Workflow for troubleshooting off-target effects of this compound.

Appendix: Key Experimental Protocols

Protocol 1: Western Blot for Phospho-TrkB (p-TrkB)

  • Cell Treatment: Plate cells (e.g., SH-SY5Y) and grow to 80% confluency. Serum-starve cells for 4 hours. Treat with this compound at desired concentrations (e.g., 0, 10, 50, 200, 1000 nM) for 15 minutes.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TrkB (Tyr816) and total TrkB, diluted in 5% BSA/TBST. A loading control (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize p-TrkB levels to total TrkB and the loading control.

Protocol 2: VEGFR2 Kinase Assay

  • Assay Principle: This protocol uses an in vitro kinase assay kit (e.g., ADP-Glo™) to measure the inhibition of recombinant human VEGFR2 kinase activity by this compound.

  • Reagents: Prepare recombinant VEGFR2 enzyme, substrate peptide (e.g., poly(E,Y)4:1), ATP, and this compound at various concentrations (e.g., 0.1 to 10 µM).

  • Kinase Reaction: In a 96-well plate, add VEGFR2 enzyme, substrate, and this compound. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.

  • Analysis: Plot the percentage of inhibition against the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Technical Support Center: Overcoming Poor Bioavailability of Naphthoflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of naphthoflavone derivatives.

Troubleshooting Guides

Issue: Low Aqueous Solubility of Naphthoflavone Derivatives

Poor solubility is a primary reason for the low oral bioavailability of many drug candidates.[1][2][3][4] This section provides protocols for two common formulation strategies to enhance the solubility and dissolution rate of naphthoflavone derivatives: nanoemulsions and liposomes.

1. Protocol: Preparation of an α-Naphthoflavone Nanoemulsion

This protocol is adapted from a method for a structurally similar natural naphthoquinone.[3]

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of α-naphthoflavone to improve its aqueous dispersibility and oral absorption.

Materials:

  • α-Naphthoflavone

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Oil Phase Preparation: Dissolve a known concentration of α-naphthoflavone in the selected oil phase. Gentle heating and stirring may be required to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. This will form a coarse emulsion.

  • Nanoemulsification:

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).

    • Ultrasonication: Alternatively, sonicate the coarse emulsion using a probe sonicator at a specific amplitude and time until a translucent nanoemulsion is formed.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using dynamic light scattering (DLS).

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion.

    • Entrapment Efficiency: Determine the percentage of α-naphthoflavone entrapped in the nanoemulsion using a validated analytical method such as HPLC-UV.

2. Protocol: Preparation of α-Naphthoflavone Loaded Liposomes

This protocol is a general method for encapsulating hydrophobic drugs into liposomes.[5][6][7]

Objective: To encapsulate α-naphthoflavone within a lipid bilayer to enhance its solubility and potentially improve its pharmacokinetic profile.

Materials:

  • α-Naphthoflavone

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Hydration:

    • Dissolve α-naphthoflavone, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with defined pore sizes using an extruder to obtain liposomes with a uniform size distribution.

  • Purification: Remove the unencapsulated α-naphthoflavone by methods such as dialysis or gel filtration.

  • Characterization:

    • Vesicle Size and PDI: Determine the size and PDI of the liposomes using DLS.

    • Encapsulation Efficiency: Quantify the amount of α-naphthoflavone encapsulated within the liposomes using a suitable analytical technique (e.g., HPLC-UV) after disrupting the liposomes with a suitable solvent.

    • In Vitro Release: Perform an in vitro release study using a dialysis method to evaluate the release profile of α-naphthoflavone from the liposomes over time.

Issue: Rapid Metabolism and Efflux of Naphthoflavone Derivatives

Naphthoflavone derivatives can be substrates for metabolic enzymes like cytochrome P450s (CYPs) and efflux transporters such as P-glycoprotein (P-gp), leading to reduced systemic exposure.[8][9]

1. Experimental Protocol: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption and potential for efflux of drug candidates.[4][10][11]

Objective: To determine the apparent permeability coefficient (Papp) of a naphthoflavone derivative across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Naphthoflavone derivative

  • Lucifer yellow (paracellular integrity marker)

  • P-gp inhibitor (e.g., Verapamil)

  • Analytical instrument (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be within the acceptable range for your laboratory's established standards.[4]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add the naphthoflavone derivative solution to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral chamber at predetermined time points.

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the naphthoflavone derivative solution to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

      • Incubate and collect samples from the apical chamber as described above.

    • Efflux Inhibition: Repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor (e.g., Verapamil) to determine if the naphthoflavone derivative is a P-gp substrate.

  • Sample Analysis: Quantify the concentration of the naphthoflavone derivative in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.[4]

Troubleshooting for Caco-2 Permeability Assays:

IssuePossible CauseSuggested Solution
Low Recovery of Compound Non-specific binding to plasticware.Use low-binding plates and pipette tips. Consider adding bovine serum albumin (BSA) to the basolateral chamber.[12]
Compound instability in the assay buffer.Assess the stability of the compound in the assay buffer at 37°C over the experiment duration.
Cellular metabolism of the compound.Analyze samples for the presence of metabolites. If significant metabolism occurs, consider using metabolic inhibitors or a different cell line.
High Variability in Papp Values Inconsistent monolayer integrity.Ensure consistent cell seeding density and culture conditions. Strictly monitor TEER values and Lucifer yellow permeability.
Inaccurate sample quantification.Validate the analytical method for accuracy, precision, and linearity.
Inconclusive Efflux Ratio Sub-optimal inhibitor concentration.Perform a concentration-response experiment to determine the optimal concentration of the efflux inhibitor.
Involvement of multiple efflux transporters.Investigate the involvement of other transporters like MRP2 or BCRP using specific inhibitors.[13]

Frequently Asked Questions (FAQs)

Q1: My naphthoflavone derivative has very poor water solubility. What is the first step I should take to improve its bioavailability?

A1: The first step is to address the solubility issue directly. You can try various formulation strategies such as creating a nanoemulsion, encapsulating it in liposomes or solid lipid nanoparticles, or preparing a solid dispersion.[2][14] The choice of method will depend on the specific physicochemical properties of your derivative.

Q2: How can I determine if my naphthoflavone derivative is a substrate for P-glycoprotein?

A2: The most common in vitro method is the Caco-2 cell permeability assay, as detailed in the troubleshooting guide. By calculating the efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability), you can determine if your compound is actively transported out of the cells. An efflux ratio greater than 2 is a strong indicator of P-gp substrate activity.[4]

Q3: I have synthesized a prodrug of my naphthoflavone derivative. How can I confirm its conversion back to the active parent drug in vitro?

A3: You can perform an in vitro stability study using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes (e.g., esterases, phosphatases). Incubate the prodrug in these fluids and collect samples at different time points. Analyze the samples using an analytical method like LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent naphthoflavone derivative.

Q4: What analytical method is suitable for quantifying naphthoflavone derivatives and their metabolites in plasma for pharmacokinetic studies?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[15][16][17][18] You will need to develop and validate a specific LC-MS/MS method for your naphthoflavone derivative and its potential metabolites.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

StrategyMechanism of ActionAdvantagesDisadvantages
Nanoemulsion Increases surface area for dissolution, enhances membrane permeability.High drug loading capacity, improved stability.Requires specialized equipment (homogenizer/sonicator).
Liposomes Encapsulates drug, can be surface-modified for targeted delivery.Biocompatible, can deliver both hydrophilic and lipophilic drugs.Potential for instability, complex manufacturing process.
Solid Lipid Nanoparticles (SLNs) Solid lipid core provides controlled release.Good biocompatibility, high stability.Lower drug loading capacity compared to nanoemulsions.
Prodrugs Temporarily modifies the drug structure to improve solubility and/or permeability.Can be designed to target specific enzymes for drug release.Requires chemical synthesis and characterization, potential for incomplete conversion.
Co-administration with Inhibitors Blocks metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp).Can significantly increase the bioavailability of substrate drugs.Potential for drug-drug interactions, may affect the metabolism of other compounds.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

β-Naphthoflavone is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10][19] Upon binding, AhR translocates to the nucleus and forms a heterodimer with the ARNT protein. This complex then binds to Dioxin Response Elements (DREs) in the promoter region of target genes, leading to their transcription.[1] This can influence the expression of drug-metabolizing enzymes and other cellular processes.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BNF β-Naphthoflavone AhR_complex AhR Complex (Hsp90, XAP2, p23) BNF->AhR_complex Binds AhR_BNF AhR-BNF Complex AhR_complex->AhR_BNF Nucleus Nucleus AhR_BNF->Nucleus DRE DRE AhR_BNF->DRE Dimerizes with ARNT ARNT ARNT Target_Genes Target Genes (e.g., CYP1A1) DRE->Target_Genes Activates Transcription Transcription Target_Genes->Transcription Translation Translation Proteins Proteins Translation->Proteins

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by β-naphthoflavone.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the key steps in performing a Caco-2 cell permeability assay to assess the intestinal absorption and efflux of naphthoflavone derivatives.

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell® inserts start->seed_cells culture_cells Culture for 21 days for differentiation seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture_cells->check_integrity transport_experiment Perform bidirectional transport experiment (A-B and B-A) check_integrity->transport_experiment add_inhibitor Optional: Add efflux transporter inhibitor transport_experiment->add_inhibitor collect_samples Collect samples from donor and receiver chambers transport_experiment->collect_samples add_inhibitor->collect_samples analyze_samples Quantify compound concentration (LC-MS/MS) collect_samples->analyze_samples calculate_papp Calculate Papp values analyze_samples->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er end End calculate_er->end

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Optimizing incubation time for DiMNF treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

DiMNF In Vitro Technical Support Center

Disclaimer: Dihydroxymethyl-neuro-factor (this compound) is a theoretical molecule. All information, protocols, and data provided herein are based on the well-researched neurotrophin, Brain-Derived Neurotrophic Factor (BDNF), to ensure scientific accuracy and relevance for in vitro experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for this compound incubation time in neuronal cell culture?

A: The optimal incubation time for this compound is highly dependent on the specific biological question and the endpoint being measured. However, a good starting point for many applications, such as the activation of downstream signaling pathways, is a time course experiment ranging from 30 minutes to 24 hours.[1] For assays measuring changes in protein expression or cell viability, longer incubation times of 24 to 72 hours are common.[2][3]

Q2: How does the optimal incubation time vary with different cell types?

A: Different cell types exhibit varied responsiveness to neurotrophic factors.

  • Primary Neurons: These cells often show rapid responses. For signaling pathway activation (e.g., TrkB phosphorylation), effects can be seen in as little as 30 minutes.[1] For neuroprotective effects or neurite outgrowth, 24-48 hours is a more typical timeframe.

  • Immortalized Cell Lines (e.g., SH-SY5Y, PC12): These lines may require longer incubation times or higher concentrations of this compound to elicit a response compared to primary neurons. A pilot experiment is always recommended.

  • Glial Cells (Astrocytes, Microglia): These cells can both respond to and secrete neurotrophic factors.[4][5] Incubation times for studying these interactions can range from 6 to 24 hours.[6]

Q3: What is the relationship between this compound concentration and incubation time?

A: Concentration and incubation time are inversely related. Higher concentrations of this compound may produce a measurable response in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to achieve the same effect. It is critical to perform a dose-response experiment for your specific cell system and assay to find the optimal balance that avoids off-target effects or receptor saturation. For many in vitro studies, BDNF concentrations between 10 ng/mL and 100 ng/mL are used.[1][7]

Q4: How do I design an experiment to determine the optimal this compound incubation time for my specific assay?

A: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and then collecting samples at various time points (e.g., 0, 30 min, 1 hr, 3 hr, 6 hr, 24 hr).[1] The collected samples can then be analyzed for your endpoint of interest, such as protein phosphorylation, gene expression, or cell viability.

Troubleshooting Guide

Problem: I'm not observing any effect after this compound treatment.
Potential Cause Recommended Solution
Sub-optimal Incubation Time The biological process you are studying may occur on a different timescale. Perform a time-course experiment with both shorter and longer incubation points. For example, phosphorylation events are often transient and peak within 30-60 minutes.[1]
Incorrect this compound Concentration The concentration may be too low to elicit a response. Perform a dose-response experiment (e.g., 1, 10, 50, 100 ng/mL) to determine the optimal concentration for your cell type.
This compound Bioactivity Loss Improper storage or handling can degrade the protein. Ensure this compound is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Test the batch on a positive control cell line if available.
Cell Health/Confluency Unhealthy or overly confluent cells may not respond properly. Ensure cells are healthy, within a low passage number, and plated at an appropriate density.
Assay Sensitivity The assay may not be sensitive enough to detect changes. Optimize your assay (e.g., Western blot loading amount, antibody concentration) or consider a more sensitive method.
Problem: I'm observing high levels of cell death or toxicity after this compound treatment.
Potential Cause Recommended Solution
Excessively High this compound Concentration While neurotrophins are generally associated with survival, very high concentrations can sometimes have paradoxical effects. Lower the concentration of this compound used in your experiment.
Long Incubation Time Extended incubation periods, especially in serum-free media, can lead to cell death irrespective of the treatment. Include a vehicle-only control for the longest time point to assess baseline cell death. Consider reducing the maximum incubation time.
Contamination The this compound stock or cell culture media may be contaminated. Use sterile technique and check for signs of contamination.
Pro-Apoptotic Effects Some neurotrophin precursors (pro-neurotrophins) can induce apoptosis.[7] Ensure your this compound is the mature form and of high purity.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment for this compound-Induced Signal Pathway Activation

This protocol details how to determine the optimal incubation time for this compound-induced activation of a key downstream protein, such as the phosphorylation of the TrkB receptor (p-TrkB) or ERK (p-ERK), via Western Blot.

Methodology:

  • Cell Plating: Plate neuronal cells (e.g., primary cortical neurons) at a density of 1 x 10^6 cells per well in a 6-well plate and culture until they reach the desired maturity (e.g., 7 days in vitro).

  • Serum Starvation: Prior to treatment, replace the culture medium with a serum-free medium for 4 hours to reduce baseline signaling activity.

  • This compound Treatment: Treat the cells with 50 ng/mL of this compound. Prepare separate wells for each time point.

  • Time Points: Incubate the cells for the following durations: 0 min (vehicle control), 15 min, 30 min, 1 hr, 3 hr, and 6 hr.

  • Cell Lysis: At each time point, immediately wash the cells with ice-cold PBS and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Perform a standard Western blot protocol.[9][10][11] Load 20 µg of protein per lane, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK and total ERK.

Example Data:

The table below shows hypothetical densitometry data from a Western blot, illustrating the transient nature of ERK phosphorylation.

Incubation Timep-ERK/Total ERK Ratio (Normalized)
0 min (Control)1.0
15 min3.5
30 min5.8
1 hr4.2
3 hr2.1
6 hr1.2

This data suggests that the peak activation of the ERK pathway occurs around 30 minutes post-treatment.

Visualizations

Signaling Pathway

DiMNF_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_PLCg PLCγ Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Binds & Activates PI3K PI3K TrkB->PI3K RAS Ras TrkB->RAS PLCg PLCγ TrkB->PLCg AKT Akt PI3K->AKT Survival Cell Survival Neuroprotection AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Plasticity Neurite Outgrowth Synaptic Plasticity ERK->Plasticity IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Plasticity

Caption: Simplified this compound-TrkB signaling pathways.

Experimental Workflow

Time_Course_Workflow cluster_timepoints Incubation Timepoints start Start plate Plate Neuronal Cells (e.g., 1x10^6 cells/well) start->plate culture Culture to Desired Maturity (e.g., DIV 7) plate->culture starve Serum Starve for 4 Hours culture->starve treat Treat with this compound (50 ng/mL) and Vehicle Control starve->treat tp1 15 min treat->tp1 tp2 30 min treat->tp2 tp3 1 hr treat->tp3 tp4 3 hr treat->tp4 tp5 6 hr treat->tp5 lyse Lyse Cells & Collect Protein tp1->lyse tp2->lyse tp3->lyse tp4->lyse tp5->lyse quantify Quantify Protein (BCA Assay) lyse->quantify wb Western Blot for p-ERK/Total ERK quantify->wb analyze Analyze Densitometry Data wb->analyze end Determine Peak Activation Time analyze->end

Caption: Workflow for a time-course experiment.

Troubleshooting Logic

Troubleshooting_No_Effect start Problem: No Observable Effect cause1 Is the incubation time appropriate? start->cause1 cause2 Is the concentration correct? cause1->cause2 [ No ] sol1 Solution: Perform time-course (short & long points) cause1->sol1 [ Yes ] cause3 Is the this compound reagent active? cause2->cause3 [ No ] sol2 Solution: Perform dose-response (e.g., 1-100 ng/mL) cause2->sol2 [ Yes ] cause4 Are the cells healthy? cause3->cause4 [ No ] sol3 Solution: Use new aliquot, avoid freeze-thaw cause3->sol3 [ Yes ] sol4 Solution: Check viability, use low passage cells cause4->sol4 [ Yes ]

Caption: Troubleshooting logic for no observed effect.

References

Technical Support Center: Synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone and its derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone derivatives, categorized by the synthetic route.

Route 1: Claisen-Schmidt Condensation followed by Oxidative Cyclization

This is a widely used two-step method for synthesizing flavones. The first step involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative to form a chalcone. The second step is the oxidative cyclization of the chalcone to the final flavone.

Diagram of the General Workflow:

claisen_schmidt_workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidative Cyclization cluster_product Final Product start1 1'-Hydroxy-2'-acetonaphthone process1 Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol, Methanol) start1->process1 start2 3,4-Dimethoxybenzaldehyde start2->process1 chalcone 2'-Hydroxy-3',4'-dimethoxychalcone process1->chalcone Formation of Chalcone process2 Oxidizing Agent (e.g., I2/DMSO) Heat chalcone->process2 product 3',4'-Dimethoxy-α-naphthoflavone process2->product Cyclization to Flavone

Caption: General workflow for the synthesis of 3',4'-Dimethoxy-α-naphthoflavone via the Claisen-Schmidt condensation route.

Question: I am getting a very low yield of the chalcone in the Claisen-Schmidt condensation. What could be the issue?

Answer:

Low yields in the Claisen-Schmidt condensation of 2'-hydroxyacetophenones can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Choice of Base: The strength and amount of the base are critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, their concentration can significantly impact the yield. For instance, using 20ml of 40% NaOH for 0.05 mol of reactants has been shown to give good results.[1] Weaker bases like calcium hydroxide and magnesium hydroxide may be ineffective.[1]

  • Reaction Temperature: Temperature plays a crucial role. It is often beneficial to run the reaction at a lower temperature (e.g., 0°C) to minimize side reactions and improve the yield and purity of the chalcone.[1]

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates. While ethanol and methanol are common, isopropyl alcohol (IPA) has been reported to provide better yields in some cases.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. Typically, these reactions are complete within 4-24 hours.[1]

  • Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can lead to unwanted side reactions and lower the yield of the desired chalcone. Ensure the 3,4-dimethoxybenzaldehyde is pure.

Question: During the oxidative cyclization of the chalcone with iodine, I am observing multiple spots on my TLC, and the final yield is low. What are the possible reasons?

Answer:

The oxidative cyclization of 2'-hydroxychalcones to flavones using iodine can be a delicate step. Here are some potential issues and solutions:

  • Incomplete Cyclization: The reaction may not have gone to completion. Ensure you are using an adequate amount of iodine and that the reaction is heated for a sufficient duration. The reaction is often carried out in a solvent like Dimethyl Sulfoxide (DMSO) at reflux.

  • Side Reactions: Several side reactions can occur. One common issue is the formation of aurones, which are isomers of flavones. The reaction conditions, including the choice of oxidizing agent, can influence the product distribution.

  • Degradation of Product: Flavones can be sensitive to prolonged heating and strong acidic or basic conditions. It's important to work up the reaction as soon as it is complete (as indicated by TLC).

  • Iodination of the Aromatic Rings: Although not the primary reaction, some iodination of the electron-rich aromatic rings might occur, leading to byproducts.

  • Purification Challenges: The final product may be difficult to separate from the starting material and byproducts. Careful column chromatography is often required. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

Quantitative Data on Claisen-Schmidt Condensation:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (40%)Isopropyl Alcohol04>80[1]
KOHMethanolRoom Temp24~70-90
LiOHIsopropyl AlcoholRoom Temp4Low[1]
Ca(OH)2Isopropyl AlcoholRoom Temp4Ineffective[1]
Mg(OH)2Isopropyl AlcoholRoom Temp4Ineffective[1]
Route 2: Baker-Venkataraman Rearrangement

This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone.

Diagram of the General Workflow:

baker_venkataraman_workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Baker-Venkataraman Rearrangement cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_product Final Product start1 1'-Hydroxy-2'-acetonaphthone process1 Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) start1->process1 start2 3,4-Dimethoxybenzoyl chloride start2->process1 ester 2'-(3,4-Dimethoxybenzoyloxy)acetonaphthone process1->ester Formation of Ester process2 Strong Base (e.g., KOH, NaH) Anhydrous Solvent (e.g., THF, Pyridine) ester->process2 diketone 1,3-Diketone process2->diketone Rearrangement process3 Acid Catalyst (e.g., H2SO4) Solvent (e.g., Acetic Acid) diketone->process3 product 3',4'-Dimethoxy-α-naphthoflavone process3->product Cyclization to Flavone

Caption: General workflow for the synthesis of 3',4'-Dimethoxy-α-naphthoflavone via the Baker-Venkataraman rearrangement.

Question: The Baker-Venkataraman rearrangement of my ester is not proceeding, or the yield is very low. What are the common pitfalls?

Answer:

The Baker-Venkataraman rearrangement is sensitive to reaction conditions. Here are some key factors to consider for successful execution:

  • Anhydrous Conditions: The reaction is base-catalyzed and highly sensitive to moisture. Ensure all your glassware is oven-dried and your solvents are anhydrous. The presence of water can hydrolyze the starting ester and the 1,3-diketone product.[2]

  • Strong Base Required: This rearrangement requires a strong base to generate the enolate. Common bases include potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide.[2] The choice of base can influence the reaction rate and yield.

  • Aprotic Solvent: The solvent must be aprotic to avoid quenching the base and participating in side reactions. Anhydrous tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or pyridine are suitable choices.[2]

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of the substrate and the base used. Some reactions proceed at room temperature, while others may require heating to reflux.[2]

  • Purity of the Starting Ester: Impurities in the o-acyloxyacetophenone can interfere with the reaction. Ensure the ester is pure before proceeding with the rearrangement.

Question: I am having difficulty with the final acid-catalyzed cyclization of the 1,3-diketone. What are the best conditions?

Answer:

The cyclization of the 1,3-diketone to the flavone is typically achieved under acidic conditions. Here are some tips:

  • Choice of Acid: A mixture of a strong acid like sulfuric acid (H₂SO₄) in a solvent such as glacial acetic acid is a common and effective combination.

  • Reaction Temperature: The reaction usually requires heating to facilitate the dehydration and cyclization process. Refluxing the reaction mixture is a common practice.

  • Reaction Time: The reaction time can vary, but it is typically complete within a few hours. Monitoring the reaction by TLC is essential to determine the endpoint and avoid potential degradation of the product with prolonged heating in strong acid.

  • Work-up Procedure: After the reaction is complete, it is typically poured into ice water to precipitate the flavone product. The solid can then be collected by filtration and purified.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Claisen-Schmidt route versus the Baker-Venkataraman route for synthesizing 3',4'-Dimethoxy-alpha-naphthoflavone?

A1:

FeatureClaisen-Schmidt Condensation RouteBaker-Venkataraman Rearrangement Route
Advantages Fewer steps, commercially available starting materials.Often provides good yields, well-established for flavone synthesis.
Disadvantages The oxidative cyclization step can sometimes lead to side products (e.g., aurones) and may require optimization. The chalcone intermediate can sometimes be difficult to purify.More steps involved (esterification, rearrangement, cyclization). Requires anhydrous conditions for the rearrangement step, which can be challenging to maintain.

Q2: How can I purify the final 3',4'-Dimethoxy-alpha-naphthoflavone product?

A2: The most common method for purifying naphthoflavone derivatives is column chromatography on silica gel. A solvent system with a gradient of increasing polarity, such as a mixture of hexane and ethyl acetate, is typically used to elute the product. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane) can be used for further purification to obtain a highly pure product.

Q3: What are the key spectroscopic features I should look for to confirm the structure of 3',4'-Dimethoxy-alpha-naphthoflavone?

A3:

  • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on the naphthyl and dimethoxyphenyl rings. The two methoxy groups will appear as singlets at around 3.9-4.0 ppm. The proton at the 3-position of the flavone ring typically appears as a singlet in the range of 6.5-7.0 ppm.

  • ¹³C NMR: The spectrum will show the carbonyl carbon of the flavone ring at around 175-185 ppm. You will also see signals for the carbons of the aromatic rings and the two methoxy groups (around 56 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3',4'-Dimethoxy-alpha-naphthoflavone (C₂₁H₁₆O₄, MW: 344.35 g/mol ) should be observed.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety practices should be followed. Specifically:

  • Handle all chemicals, especially strong bases (NaOH, KOH, NaH) and acids (H₂SO₄), with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Perform reactions involving volatile organic solvents in a well-ventilated fume hood.

  • Be cautious when working with iodine, as it can cause skin and respiratory irritation.

  • When using sodium hydride, be aware that it is highly reactive with water and can ignite.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3',4'-dimethoxychalcone via Claisen-Schmidt Condensation
  • In a round-bottom flask, dissolve 1'-hydroxy-2'-acetonaphthone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the crude chalcone in a desiccator.

  • Purify the chalcone by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone via Oxidative Cyclization of Chalcone
  • In a round-bottom flask, dissolve the purified 2'-hydroxy-3',4'-dimethoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture to reflux (around 120-130°C) and maintain the reflux for 2-3 hours.

  • Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, less polar spot for the flavone indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water. A solid precipitate of the flavone will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product.

  • Purify the 3',4'-Dimethoxy-alpha-naphthoflavone by column chromatography on silica gel using a gradient of hexane and ethyl acetate, followed by recrystallization.

Protocol 3: Synthesis of 2'-(3,4-Dimethoxybenzoyloxy)acetonaphthone (Ester Intermediate for Baker-Venkataraman Route)
  • Dissolve 1'-hydroxy-2'-acetonaphthone (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 3,4-dimethoxybenzoyl chloride (1.1 equivalents) to the solution with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold dilute HCl.

  • The ester product will precipitate out. Collect the solid by filtration, wash with water, and then with a cold, dilute solution of sodium bicarbonate, and finally with water again.

  • Dry the crude ester and purify by recrystallization from a suitable solvent like ethanol.

Protocol 4: Synthesis of 3',4'-Dimethoxy-alpha-naphthoflavone via Baker-Venkataraman Rearrangement and Cyclization
  • To a solution of the purified 2'-(3,4-dimethoxybenzoyloxy)acetonaphthone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).

  • Heat the mixture at 50-60°C for a few hours, monitoring the reaction by TLC for the formation of the 1,3-diketone.

  • After the rearrangement is complete, cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone.

  • Collect the diketone by filtration, wash with water, and dry.

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the cyclization by TLC.

  • Once complete, cool the reaction and pour it into ice water.

  • Collect the precipitated 3',4'-Dimethoxy-alpha-naphthoflavone by filtration, wash with water, and dry.

  • Purify the final product by column chromatography and/or recrystallization.

References

Technical Support Center: Interpreting Unexpected Results in DiMNF Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "DiMNF" does not correspond to a widely recognized molecule, pathway, or experimental technique in publicly available scientific literature. The following troubleshooting guide is a generalized framework intended for researchers using novel compounds or techniques, hypothetically termed "this compound," in the context of cellular and molecular biology studies. The experimental protocols and signaling pathways are illustrative examples and should be adapted to your specific research focus.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows no effect on my target of interest. What are the possible reasons?

A1: A lack of effect could stem from several factors:

  • Compound Instability: The this compound compound may be degrading in your experimental media.

  • Incorrect Concentration: The concentrations used might be too low to elicit a response.

  • Cellular Uptake: The compound may not be effectively entering the cells.

  • Target Engagement: The compound may not be binding to its intended target in the cellular environment.

  • Experimental Artifacts: Issues with reagents, cell health, or detection methods can mask a real effect.

Q2: I'm observing high levels of cell death even at low concentrations of this compound. What should I investigate?

A2: Unexpected cytotoxicity is a common issue. Consider the following:

  • Off-Target Effects: this compound might be hitting unintended targets that are critical for cell survival.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that are toxic to cells.

  • Contamination: The this compound stock could be contaminated with a cytotoxic substance.

Q3: My results with this compound are highly variable between experiments. How can I improve reproducibility?

A3: High variability can be addressed by standardizing your protocol. Key areas to focus on include:

  • Cell Passage Number: Use a consistent and narrow range of cell passage numbers.

  • Seeding Density: Ensure uniform cell seeding density across all wells and experiments.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock.

  • Incubation Times: Precisely control all incubation and treatment times.

  • Reagent Quality: Use high-quality, validated reagents and check for lot-to-lot variability.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve

You are treating your cells with a range of this compound concentrations, but the resulting dose-response curve is not sigmoidal or is highly variable.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the treatment media for precipitates, especially at higher concentrations. Perform a solubility test for this compound in your specific cell culture medium.A clear solution at all tested concentrations.
Cell Seeding Non-uniformity Optimize your cell seeding protocol to ensure a monolayer of consistent density. Check for edge effects in your multi-well plates.Consistent cell numbers across all wells, leading to a more reliable baseline.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.Reduced well-to-well variability in your results.
Assay Detection Limits Ensure that your assay's detection range can capture the full dynamic range of the cellular response to this compound.A clear dose-response with a defined upper and lower plateau.
Issue 2: Unexpected Activation of a Signaling Pathway

You hypothesized that this compound would inhibit a specific signaling pathway, but you are observing its activation.

Potential Cause Troubleshooting Step Expected Outcome
Feedback Loops The initial inhibition by this compound might trigger a compensatory feedback loop in the cell, leading to the upregulation of the pathway.Time-course experiments will reveal the dynamics of pathway inhibition and subsequent activation.
Off-Target Agonism This compound could be an agonist for an unexpected receptor or protein that activates the pathway.A broader profiling of this compound against a panel of related targets may reveal the off-target activity.
Indirect Effects The observed activation may be a secondary, indirect consequence of this compound's primary effect on a different pathway.A more comprehensive systems biology approach (e.g., transcriptomics, proteomics) can help identify the primary targets and downstream consequences.

Experimental Protocols

Key Experiment: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to evaluate the cytotoxic effects of a this compound compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor of a key kinase.

DiMNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B (Target of this compound) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation This compound This compound This compound->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental Workflow for this compound Screening

This diagram outlines a typical workflow for screening and validating a this compound compound.

DiMNF_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action PrimaryAssay High-Throughput Screening HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response Assays HitID->DoseResponse Cytotoxicity Cytotoxicity Profiling DoseResponse->Cytotoxicity TargetEngagement Target Engagement Studies Cytotoxicity->TargetEngagement PathwayAnalysis Pathway Analysis TargetEngagement->PathwayAnalysis

Caption: A standard workflow for the screening and validation of a this compound compound.

Validation & Comparative

A Comparative Guide to AHR Antagonism: 3',4'-Dimethoxy-alpha-naphthoflavone vs. alpha-Naphthoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aryl Hydrocarbon Receptor (AHR) antagonistic properties of 3',4'-Dimethoxy-alpha-naphthoflavone (also known as 3',4'-DiMNF) and its parent compound, alpha-naphthoflavone (ANF). The information presented is collated from experimental data to assist researchers in selecting the appropriate molecule for their studies.

Executive Summary

Both 3',4'-Dimethoxy-alpha-naphthoflavone and alpha-naphthoflavone are recognized antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in cellular metabolism, immune response, and toxicology. While both compounds exhibit competitive binding to the AHR, their functional activities diverge significantly. 3',4'-Dimethoxy-alpha-naphthoflavone acts as a selective AHR modulator (SAhRM) with minimal to no agonist activity. In contrast, alpha-naphthoflavone is characterized as a partial agonist/antagonist, demonstrating antagonistic properties at lower concentrations but exhibiting weak agonistic activity at higher concentrations.

Quantitative Comparison of AHR Binding Affinity

Experimental data from competitive ligand binding assays demonstrate that both compounds have a comparable high affinity for the AHR.

CompoundIC50 (nM)Assay TypeReference
3',4'-Dimethoxy-alpha-naphthoflavone 21Competitive Ligand Binding Assay[1]
alpha-Naphthoflavone 25Competitive Ligand Binding Assay[1]

Note: The IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the AHR, indicating their binding affinity.

Functional Activity Profile

3',4'-Dimethoxy-alpha-naphthoflavone: A Selective AHR Modulator

3',4'-Dimethoxy-alpha-naphthoflavone is distinguished by its profile as a selective AHR modulator (SAhRM) with potent antagonistic activity and minimal intrinsic agonism.[1] Studies have shown that in the presence of a potent AHR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 3',4'-dimethoxyflavone causes a concentration-dependent decrease in TCDD-induced responses, achieving 100% inhibition at a concentration of 10 µM.[2] Furthermore, it does not independently trigger the transformation of the AHR to its nuclear binding form but effectively blocks the TCDD-induced formation of the nuclear AHR complex.[2] This selective antagonism makes it a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial agonism.

alpha-Naphthoflavone: A Partial Agonist and Antagonist

Alpha-naphthoflavone exhibits a more complex pharmacological profile, acting as a partial agonist and a competitive antagonist of the AHR.[3][4] At lower concentrations, it effectively antagonizes the effects of potent AHR agonists. For instance, it has been shown to inhibit TCDD-induced CYP1A1 gene expression.[5] However, at higher concentrations (e.g., 10 µM), alpha-naphthoflavone can itself induce AHR-dependent gene expression, including that of CYP1A1, and promote the transformation of the AHR.[3] This dual activity is an important consideration for experimental design and data interpretation. A competitive ligand displacement assay revealed an apparent EC50 of 2.5 x 10⁻⁸ M for alpha-naphthoflavone.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR Complex Inactive Cytosolic Complex AHR->Complex HSP90 HSP90 HSP90->Complex AIP AIP AIP->Complex p23 p23 p23->Complex SRC c-Src SRC->Complex Activated_Complex Activated Ligand-AHR Complex Complex->Activated_Complex Conformational Change Ligand Ligand (e.g., TCDD, ANF, 3',4'-DMF) Ligand->Complex Binding DRE DRE (DNA) Activated_Complex->DRE Heterodimerization with ARNT & DNA Binding cluster_nucleus cluster_nucleus Activated_Complex->cluster_nucleus ARNT ARNT ARNT->DRE Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription

Caption: Canonical AHR Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Reporter Gene Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Hepatoma cells with DRE-luciferase reporter) Compound_Prep 2. Compound Preparation (Serial dilutions of Antagonist and constant Agonist) Treatment 3. Cell Treatment (Incubate cells with compounds) Compound_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminometry 5. Luciferase Activity Measurement Lysis->Luminometry Normalization 6. Data Normalization (Relative to vehicle control) Luminometry->Normalization IC50_Calc 7. IC50 Calculation (Dose-response curve fitting) Normalization->IC50_Calc

Caption: AHR Antagonism Reporter Assay Workflow.

Experimental Protocols

Competitive Ligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the AHR by measuring its ability to compete with a radiolabeled AHR ligand.

Materials:

  • Test compounds (3',4'-Dimethoxy-alpha-naphthoflavone, alpha-Naphthoflavone)

  • Radiolabeled AHR agonist (e.g., [³H]TCDD)

  • Cytosolic extracts containing the AHR

  • Hydroxyapatite

  • Scintillation cocktail and counter

Procedure:

  • A constant concentration of the radiolabeled AHR agonist is incubated with the cytosolic protein extract.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the AHR.

  • The mixture is incubated to reach equilibrium.

  • The AHR-ligand complexes are separated from the unbound ligand using hydroxyapatite.

  • The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.

DRE-Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the functional agonistic or antagonistic activity of a compound on the AHR signaling pathway.

Materials:

  • A cell line (e.g., human hepatoma cells - HepG2) stably transfected with a plasmid containing a Dioxin Response Element (DRE) sequence driving the expression of a luciferase reporter gene.

  • Cell culture medium and reagents.

  • Test compounds.

  • AHR agonist (e.g., TCDD or Benzo[a]pyrene).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach overnight.

  • For antagonist testing, cells are pre-treated with various concentrations of the test compound for a defined period.

  • A known concentration of an AHR agonist is then added to the wells. For agonist testing, only the test compound is added.

  • The plates are incubated for a specific duration (e.g., 4-24 hours) to allow for gene expression.

  • The cells are lysed, and the luciferase assay reagent is added to the cell lysate.

  • The luminescence, which is proportional to the luciferase activity and thus AHR activation, is measured using a luminometer.

  • For antagonists, the IC50 value is calculated as the concentration that reduces the agonist-induced luciferase activity by 50%.

Conclusion

The choice between 3',4'-Dimethoxy-alpha-naphthoflavone and alpha-naphthoflavone for AHR antagonism studies depends on the specific research question.

  • 3',4'-Dimethoxy-alpha-naphthoflavone is the preferred tool for studies requiring a "pure" AHR antagonist to investigate the effects of AHR blockade without the interference of partial agonism. Its selective antagonistic profile provides clearer, more interpretable results in studies of AHR signaling and function.

  • alpha-Naphthoflavone can be a useful tool, but its partial agonist activity must be carefully considered. It may be suitable for studies where this dual activity is relevant or can be controlled for. Researchers using alpha-naphthoflavone should be aware of its potential to induce AHR-dependent gene expression, particularly at higher concentrations.

References

DiMNF in Focus: A Comparative Guide to Selective Aryl Hydrocarbon Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of aryl hydrocarbon receptor (AHR) research, the demand for compounds that can selectively modulate AHR activity is rapidly growing. These selective AHR modulators (SAhRMs) offer the potential to harness the therapeutic benefits of AHR activation, such as anti-inflammatory responses, without triggering the toxic effects associated with classical AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This guide provides a detailed comparison of 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) with other notable SAhRMs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Unraveling the Selectivity of AHR Modulation

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1][2] Classical AHR agonists strongly induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which is a hallmark of AHR activation and is linked to the toxic effects of certain ligands.[3] In contrast, SAhRMs are designed to elicit specific AHR-mediated responses, such as the suppression of inflammatory gene expression, while minimally inducing or even antagonizing the expression of genes like CYP1A1.[3] This selective activity is believed to arise from differences in ligand binding, AHR conformation, and the recruitment of co-regulatory proteins to target gene promoters.[1]

Comparative Analysis of this compound and Other SAhRMs

This compound has emerged as a significant SAhRM due to its potent AHR binding and its distinct functional profile. The following tables summarize the quantitative data comparing this compound to other well-characterized SAhRMs, providing a clear overview of their relative activities.

Table 1: AHR Binding Affinity and CYP1A1 Induction Potential

CompoundAHR Binding Affinity (IC50, nM)CYP1A1 InductionClassification
This compound 21[3]Minimal to noneSAhRM (Antagonist/Partial Agonist)
SGA360 Not reportedNo inductionSAhRM
ITE 3AgonistAHR Agonist
CB7993 Not reportedAntagonistAHR Antagonist
TCDD ~1Strong AgonistFull AHR Agonist

Table 2: Anti-Inflammatory Activity of SAhRMs

CompoundAssayEndpointResult
This compound LPS-stimulated macrophagesInhibition of pro-inflammatory cytokine expression (e.g., IL-6, TNF-α)Potent inhibition
SGA360 In vivo models of inflammationReduction in inflammatory markersSignificant anti-inflammatory effects
ITE Varies by modelCan exhibit both pro- and anti-inflammatory effects depending on the contextContext-dependent

Signaling Pathways: A Tale of Two Ligands

The differential effects of classical AHR agonists and SAhRMs like this compound can be attributed to their distinct interactions with the AHR signaling pathway. The following diagrams illustrate these differences.

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 XAP2 XAP2 AHR->XAP2 p23 p23 AHR->p23 ARNT ARNT AHR->ARNT Translocation Ligand Ligand (Agonist or SAhRM) Ligand->AHR DRE Non-DRE (e.g., Inflammatory gene promoter) CYP1A1 CYP1A1 mRNA DRE->CYP1A1 Transcription n n Coactivators Co-activators Agonist_Complex AHR/ARNT (Agonist-bound) Coactivators->Agonist_Complex Corepressors Co-repressors SAhRM_Complex AHR/ARNT (SAhRM-bound) Corepressors->SAhRM_Complex Agonist_Complex->DRE nDRE nDRE SAhRM_Complex->nDRE Inflammatory_Genes Inflammatory Gene mRNA Inflammation_Repression Repression of Inflammatory Genes nDRE->Inflammation_Repression

AHR Signaling Pathway

This diagram illustrates that upon ligand binding, the AHR translocates to the nucleus and dimerizes with ARNT. Classical agonists promote the binding of this complex to Dioxin Response Elements (DREs), leading to the transcription of genes like CYP1A1. In contrast, SAhRMs like this compound are thought to favor a conformation that interacts with different co-regulators and potentially non-DRE DNA elements, leading to the repression of inflammatory genes.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

AHR Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

Ligand_Binding_Workflow start Start prepare_cytosol Prepare cytosolic extract containing AHR start->prepare_cytosol incubate Incubate cytosol with radiolabeled ligand (e.g., [3H]TCDD) and varying concentrations of test compound (e.g., this compound) prepare_cytosol->incubate separate Separate bound from free ligand (e.g., hydroxylapatite precipitation) incubate->separate quantify Quantify radioactivity in the bound fraction (scintillation counting) separate->quantify analyze Analyze data to determine IC50 value quantify->analyze end End analyze->end

Ligand Binding Assay Workflow

Protocol:

  • Preparation of Cytosolic Extract: Homogenize tissues or cells known to express AHR (e.g., liver, Hepa-1c1c7 cells) in a suitable buffer and centrifuge to obtain the cytosolic fraction.

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) with the cytosolic extract in the presence of a range of concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled TCDD).

  • Separation: Separate the AHR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

AHR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AHR-dependent transcription.

Reporter_Assay_Workflow start Start transfect_cells Transfect cells (e.g., HepG2) with a DRE-driven luciferase reporter plasmid start->transfect_cells treat_cells Treat transfected cells with varying concentrations of test compound transfect_cells->treat_cells lyse_cells Lyse cells and add luciferase substrate treat_cells->lyse_cells measure_luminescence Measure luminescence using a luminometer lyse_cells->measure_luminescence analyze_data Analyze data to determine EC50 value (for agonists) or IC50 value (for antagonists) measure_luminescence->analyze_data end End analyze_data->end

Reporter Gene Assay Workflow

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., human hepatoma HepG2 cells) and transfect them with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple DREs.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of the test compound. For antagonist assays, co-treat with a known AHR agonist (e.g., TCDD).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. For agonists, plot the fold induction of luciferase activity against the log concentration of the compound to determine the EC50 value. For antagonists, plot the percentage inhibition of agonist-induced luciferase activity to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

This technique is used to quantify the mRNA levels of specific inflammatory genes in response to treatment with SAhRMs.

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using gene-specific primers for the inflammatory genes of interest (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. Compare the expression levels in cells treated with the test compound to those in cells treated with the inflammatory stimulus alone to determine the percentage of inhibition.

Conclusion

This compound stands out as a potent SAhRM with significant anti-inflammatory properties and minimal classical AHR agonist activity. Its profile, when compared to other SAhRMs, highlights the diverse pharmacological landscape of AHR ligands. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other selective AHR modulators in various disease contexts. The continued investigation into the nuanced mechanisms of SAhRMs will undoubtedly pave the way for novel therapeutic strategies targeting the aryl hydrocarbon receptor.

References

DiMNF and TCDD: A Comparative Analysis of Aryl Hydrocarbon Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) for the Aryl Hydrocarbon Receptor (AhR). This information is intended for researchers, scientists, and drug development professionals engaged in work involving the AhR signaling pathway.

Executive Summary

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a persistent environmental pollutant and a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of numerous biological processes. The activation of AhR by TCDD is associated with a wide range of toxic effects. In contrast, 3',4'-Dimethoxy-α-naphthoflavone (this compound) is a synthetic derivative of α-naphthoflavone that also interacts with the AhR. Understanding the comparative binding affinities of these two compounds is crucial for research into AhR modulation and the development of potential therapeutic agents.

This guide summarizes the available quantitative data on the competitive binding of this compound and TCDD to the AhR, provides a detailed experimental protocol for a representative competitive binding assay, and visualizes the key molecular interactions and experimental workflows.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for a receptor is a critical parameter for assessing its potential biological activity. In the context of competitive binding assays, the half-maximal inhibitory concentration (IC50) is a commonly used metric to quantify the potency of a compound in displacing a known ligand.

A study by Murray et al. (2011) characterized this compound as a competitive ligand for the human AhR.[1][2][3] The IC50 value for this compound was determined to be 21 nM in a competitive ligand binding assay using hepatic cytosol from "humanized" AhR mice.[1][2][3] This study also noted that the binding affinity of this compound is similar to that of its parent compound, α-naphthoflavone (IC50 = 25 nM). While this study provides a specific IC50 for this compound, a direct comparison to TCDD under the exact same experimental conditions within the same publication is not available. However, TCDD is widely recognized as a very high-affinity ligand for the AhR, with its binding affinity often serving as a benchmark.

CompoundReceptorAssay TypeReported ValueReference
This compound Human AhRCompetitive Ligand Binding AssayIC50 = 21 nMMurray et al., 2011[1][2][3]
TCDD AhRCompetitive Binding AssayHigh Affinity (Benchmark)General Knowledge

Note: For a direct and definitive comparison, it is recommended to perform a head-to-head competitive binding assay with both this compound and TCDD under identical experimental conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the interpretation and replication of binding affinity data. The following is a representative protocol for a competitive radioligand binding assay for the AhR, based on established methodologies.

Competitive Radioligand Binding Assay for the Aryl Hydrocarbon Receptor (AhR)

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR in a cytosolic preparation.

Materials:

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Radiolabeled Ligand: [³H]TCDD (or another suitable high-affinity radioligand)

  • Source of AhR: Hepatic cytosol from an appropriate animal model (e.g., C57BL/6 mice or "humanized" AhR mice)

  • Buffers and Reagents:

    • Homogenization Buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

    • Wash Buffer

    • Scintillation Cocktail

  • Equipment:

    • Homogenizer

    • Ultracentrifuge

    • Incubator

    • Filtration apparatus (e.g., Brandel cell harvester)

    • Glass fiber filters

    • Scintillation counter

Procedure:

  • Preparation of Hepatic Cytosol:

    • Perfuse the liver with ice-cold buffer to remove blood.

    • Homogenize the liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cellular debris.

    • Collect the supernatant and ultracentrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • The resulting supernatant is the cytosolic fraction containing the AhR. Determine the protein concentration of the cytosol.

  • Competitive Binding Assay:

    • Set up assay tubes containing a fixed concentration of the radiolabeled ligand (e.g., [³H]TCDD).

    • Add increasing concentrations of the unlabeled test compound (this compound) or the reference compound (unlabeled TCDD) to the tubes.

    • For the determination of non-specific binding, add a large excess of the unlabeled reference compound to a set of tubes.

    • Add a consistent amount of the hepatic cytosol preparation to each tube.

    • Incubate the mixture for a sufficient period to reach equilibrium (e.g., 16-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Visualizations

Signaling Pathway

The following diagram illustrates the competitive binding of this compound and TCDD to the Aryl Hydrocarbon Receptor and the subsequent canonical signaling pathway.

Competitive Binding and AhR Signaling Pathway cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-Hsp90-XAP2 Complex TCDD->AhR_complex High Affinity Binding This compound This compound This compound->AhR_complex Competitive Binding AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_expression Target Gene Expression DRE->Gene_expression Transcription

Caption: Competitive binding of TCDD and this compound to the AhR complex.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow start Start prep_cytosol Prepare Hepatic Cytosol (AhR Source) start->prep_cytosol incubation Incubate Cytosol with [3H]TCDD and Competitor (this compound or TCDD) prep_cytosol->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Analyze Data to Determine IC50 counting->analysis end End analysis->end

References

A Comparative Analysis of DiMNF and Resveratrol as Aryl Hydrocarbon Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) and resveratrol, two compounds that have garnered significant interest for their interaction with the Aryl Hydrocarbon Receptor (AHR). This document summarizes key quantitative data, details common experimental protocols, and visualizes the AHR signaling pathway to facilitate an objective evaluation of their potential as AHR modulators.

Quantitative Comparison of AHR Ligand Properties

The following table summarizes the key quantitative parameters for this compound and resveratrol as AHR ligands, based on available experimental data.

ParameterThis compoundResveratrolReference(s)
Binding Affinity (IC50) 21 nM (competitive binding assay)~6 µM (competitive antagonist assay)[1]
AHR Activity AntagonistAntagonist[1][2]
Effect on CYP1A1 Expression Decreased mRNA expression.Inhibits TCDD-induced CYP1A1 mRNA and protein expression in a concentration-dependent manner. Significant inhibition observed at 10 µM.[1][3][4][5]
Effect on other AHR Target Genes Minimally influences the AHR gene battery at 10 µM, but significantly reduces IL1β-mediated mRNA induction of C3, C4, C1S, and C1R.Inhibits TCDD-induced expression of CYP1A2 and CYP1B1.[1][4][6]

AHR Signaling Pathway and Ligand Interaction

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental and endogenous compounds. The canonical signaling pathway is depicted below.

Competitive_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Cytosol Prepare Cytosolic Extract (containing AHR) Incubate Incubate Cytosol with Radioligand and Test Compound Cytosol->Incubate Radioligand Radiolabeled AHR Ligand (e.g., [3H]TCDD) Radioligand->Incubate Test_Compound Test Compound (this compound or Resveratrol) (Varying Concentrations) Test_Compound->Incubate Separate Separate Bound from Unbound Radioligand (e.g., Charcoal Adsorption) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Plot Plot % Inhibition vs. Test Compound Concentration Measure->Plot IC50 Determine IC50 Value Plot->IC50 Luciferase_Reporter_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cells Culture Cells Stably Transfected with AHR-responsive Luciferase Reporter Construct Plate Seed Cells into a 96-well Plate Cells->Plate Treat Treat Cells with: - Vehicle (Control) - AHR Agonist (e.g., TCDD) - Test Compound (this compound/Resveratrol) - Agonist + Test Compound Plate->Treat Lyse Lyse Cells Treat->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Normalize Normalize Luciferase Activity Measure_Luminescence->Normalize Plot_Data Plot Dose-Response Curves Normalize->Plot_Data Determine_Potency Determine EC50 (Agonist) or IC50 (Antagonist) Plot_Data->Determine_Potency

References

Cross-Species Validation of 3',4'-Dimethoxy-alpha-naphthoflavone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available data on the cross-species activity of 3',4'-Dimethoxy-alpha-naphthoflavone is currently limited. Information is primarily confined to its chemical synthesis, its role as an aryl hydrocarbon receptor (AhR) antagonist in human cell lines, and its metabolism by human cytochrome P450 (CYP) enzymes 1B1 and 2A13.

Due to this scarcity of direct cross-species comparative data, this guide will focus on the well-characterized parent compound, alpha-naphthoflavone (ANF) . ANF shares the core chemical structure and exhibits a well-documented profile as a modulator of the AhR and CYP enzymes across various species. The data presented for ANF can serve as a valuable reference point for researchers investigating the potential cross-species effects of its derivatives, including 3',4'-Dimethoxy-alpha-naphthoflavone.

Comparative Activity of Alpha-Naphthoflavone Across Species

Alpha-naphthoflavone is widely recognized for its dual role as both an antagonist and, in some contexts, an agonist of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Its primary mechanism of interaction involves the inhibition of cytochrome P450 enzymes, particularly the CYP1 family.

Inhibition of Cytochrome P450 Enzymes

The inhibitory potency of alpha-naphthoflavone on various CYP isoforms has been evaluated in several species. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

SpeciesEnzymeSubstrateIC50 (µM)Test System
Human CYP1A2Phenacetin0.013[1]Human Liver Microsomes
CYP1A2-0.096[1]Human Hepatocytes
CYP3A4NifedipineStimulatory EffectHuman Hepatic and Intestinal Microsomes[2]
Mouse CYP3ANifedipine~10 (approx. 50% inhibition)[2]Mouse Hepatic Microsomes

Note: The activity of ANF can vary significantly depending on the specific CYP isoform, the substrate used in the assay, and the in vitro test system (e.g., liver microsomes vs. hepatocytes). For instance, ANF shows a marked difference in IC50 values for human CYP1A2 when tested in liver microsomes versus whole hepatocytes, suggesting that cellular uptake and metabolism can influence its inhibitory potential.[1] Furthermore, in some instances, such as with human CYP3A4, ANF can act as an activator rather than an inhibitor.[2]

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Alpha-naphthoflavone is a well-established modulator of the AhR signaling pathway. In many cell types, it acts as an antagonist, blocking the activation of the receptor by agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of compounds like alpha-naphthoflavone.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP enzyme's activity.

Objective: To quantify the inhibitory potency of a compound against a specific CYP isoform.

General Procedure:

  • Preparation of Reagents:

    • Test compound (e.g., alpha-naphthoflavone) stock solution.

    • Human, mouse, or rat liver microsomes as the source of CYP enzymes.

    • A specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2).

    • NADPH regenerating system (cofactor for CYP activity).

    • Reaction buffer (e.g., potassium phosphate buffer).

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, buffer, and a range of concentrations of the test compound.

    • The mixture is pre-incubated to allow the inhibitor to interact with the enzymes.

    • The reaction is initiated by adding the specific substrate and the NADPH regenerating system.

    • The incubation is carried out at 37°C for a specific duration.

  • Termination and Analysis:

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • The samples are then analyzed using a detection method like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.

  • Data Analysis:

    • The rate of metabolite formation is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control with no inhibitor.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable pharmacological model.

Aryl Hydrocarbon Receptor (AhR) Activation/Antagonism Assay (Luciferase Reporter Assay)

This cell-based assay is used to determine if a compound can activate or block the activation of the AhR.

Objective: To assess the ability of a compound to act as an agonist or antagonist of the AhR.

General Procedure:

  • Cell Culture:

    • A cell line (e.g., human hepatoma HepG2, mouse hepatoma Hepa-1c1c7) is engineered to contain a luciferase reporter gene under the control of an AhR-responsive element (XRE).

  • Treatment:

    • The cells are seeded in a multi-well plate and allowed to attach.

    • For agonist testing, cells are treated with various concentrations of the test compound.

    • For antagonist testing, cells are co-treated with a known AhR agonist (e.g., TCDD) and various concentrations of the test compound.

  • Incubation:

    • The treated cells are incubated for a period (typically 24 hours) to allow for gene expression.

  • Lysis and Luminescence Measurement:

    • The cells are lysed to release the luciferase enzyme.

    • A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • For agonist activity, the fold induction of luciferase activity is calculated relative to a vehicle control.

    • For antagonist activity, the percentage of inhibition of the agonist-induced luciferase activity is calculated.

    • EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, ANF) AhR_complex Inactive AhR Complex Ligand->AhR_complex Binding AhR AhR Hsp90 Hsp90 XAP2 XAP2 p23 p23 Translocation Nuclear Translocation AhR_complex->Translocation Conformational Change Dimer AhR/ARNT Heterodimer Translocation->Dimer ARNT ARNT ARNT->Dimer XRE XRE (Xenobiotic Response Element) Dimer->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for CYP Inhibition IC50 Determinationdot

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - Test Compound (Inhibitor) - Liver Microsomes - CYP Substrate - NADPH Solution B Pre-incubate Microsomes with Inhibitor A->B C Initiate Reaction: Add Substrate & NADPH B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Analyze Metabolite Formation (LC-MS/MS) E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

References

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of DiMNF and Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective and less toxic cancer treatments, researchers and clinicians are continuously evaluating novel compounds alongside established therapeutic regimens. This guide provides a detailed comparison of the efficacy of 3,3'-Diindolylmethane (DiMNF or DIM), a promising natural compound, with current standard-of-care therapeutics for prostate and breast cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Executive Summary

3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its potential anti-cancer properties.[1][2][3][4] Preclinical studies have demonstrated its ability to induce apoptosis, promote cell cycle arrest, and inhibit key signaling pathways implicated in cancer progression, such as NF-κB and Akt. Clinical studies, while still in early phases for direct therapeutic efficacy, have shown promising results in modulating biomarkers associated with cancer risk and progression. This guide presents a comparative analysis of DIM's efficacy against established treatments for castration-resistant prostate cancer (CRPC) and hormone receptor-positive (HR+) breast cancer, supported by available clinical trial data and detailed experimental protocols.

Efficacy in Castration-Resistant Prostate Cancer (CRPC)

Quantitative Data Comparison

While direct head-to-head trials are lacking, the following table summarizes the available efficacy data for this compound (DIM) and standard-of-care treatments for CRPC. It is important to note that the endpoints and study populations for DIM trials are different from those of the pivotal trials for approved drugs, making direct comparisons challenging.

Therapeutic AgentTrial/StudyKey Efficacy Endpoint(s)Result
This compound (DIM) Phase I TrialPSA ResponseIn patients with nonmetastatic, hormone-refractory prostate cancer, DIM supplementation was evaluated for its effect on serum PSA levels.[5][6]
Preclinical (in vivo)Tumor Growth InhibitionIn a mouse model of prostate cancer, DIM significantly reduced tumor development and the size of tumors that did develop.[7]
Enzalutamide + Leuprolide EMBARK (Phase 3)8-Year Overall Survival78.9% with the combination vs. 69.5% with leuprolide alone (HR 0.60; p<0.001).[8][9]
5-Year Metastasis-Free Survival87.3% with the combination vs. 71.4% with leuprolide alone.[10]
Abiraterone Acetate + Prednisone PEACE-1 (Phase 3)Overall SurvivalAddition of abiraterone to standard of care (ADT + docetaxel) showed a benefit in overall survival in men with de novo metastatic castration-sensitive prostate cancer.
AMPLITUDE (Phase 3)Radiographic Progression-Free Survival (in HRR-mutated mCSPC)37% reduction in the risk of radiographic progression or death compared to placebo.[11]
Docetaxel + Prednisone Standard of CareMedian Overall SurvivalConsidered a standard of care for metastatic CRPC, with various studies showing a median overall survival benefit.

Efficacy in Hormone Receptor-Positive (HR+) Breast Cancer

Quantitative Data Comparison

Similar to prostate cancer, direct comparative efficacy data for DIM against standard HR+ breast cancer therapies is not yet available from large-scale clinical trials. The table below presents the existing data.

Therapeutic AgentTrial/StudyKey Efficacy Endpoint(s)Result
This compound (DIM) Prospective Clinical TrialChange in Breast Density (in BRCA carriers)A significant decrease in the average BI-RADS score for fibroglandular tissue amount was observed after one year of DIM supplementation (from 2.80 to 2.65; P = 0.031).[3]
Preclinical (in vivo)Tumor Growth InhibitionIn a murine model, DIM at 5 mg/kg inhibited the growth of human MCF-7 cell tumor xenografts by up to 64%.[2]
Letrozole + Palbociclib PALOMA-2 (Phase 3)Median Progression-Free Survival27.6 months with the combination vs. 14.5 months with letrozole plus placebo (HR 0.563; p<0.0001).[12][13]
Median Overall Survival53.9 months with the combination vs. 51.2 months with letrozole plus placebo (not statistically significant).[14][15]
Tamoxifen ATLASRecurrence Rate (10 vs. 5 years of treatment)Women who took tamoxifen for 10 years had a 25% lower recurrence rate in the second decade after diagnosis.[16]
Breast Cancer Mortality (10 vs. 5 years of treatment)A 29% lower breast cancer mortality rate was observed in the 10-year treatment group.[16]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

This compound (DIM) Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

DiMNF_Signaling_Pathways cluster_akt Akt Signaling cluster_nfkb NF-κB Signaling cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DiMNF_NFKB This compound IKK IKK DiMNF_NFKB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NFkB->Gene_Expression Translocates to nucleus DiMNF_Apoptosis This compound Bax Bax DiMNF_Apoptosis->Bax Upregulates Bcl2 Bcl-2 DiMNF_Apoptosis->Bcl2 Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis DiMNF_CellCycle This compound p21_p27 p21/p27 DiMNF_CellCycle->p21_p27 Upregulates CDK CDK2/4/6 p21_p27->CDK G1_S_Transition G1/S Phase Transition CDK->G1_S_Transition

Caption: this compound's multi-targeted signaling pathways in cancer cells.

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry - PI Staining) treatment->cell_cycle protein Protein Expression Analysis (e.g., Western Blot for Apoptotic Markers) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cancer cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Western Blot Analysis of Apoptotic Markers

Objective: To detect the expression levels of key proteins involved in apoptosis.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound (DIM) demonstrates significant anti-cancer potential in preclinical models by targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While clinical data on direct therapeutic efficacy in terms of overall and progression-free survival are still emerging and not directly comparable to established therapeutics, the existing human studies show favorable modulation of cancer-related biomarkers with a good safety profile. In contrast, standard-of-care therapies for castration-resistant prostate cancer and hormone-receptor-positive breast cancer have well-established efficacy with robust data from large-scale phase 3 clinical trials demonstrating significant improvements in patient survival.

Future research should focus on conducting well-designed, randomized controlled trials to directly compare the efficacy of this compound, either alone or in combination with standard therapies, against the current standards of care. Such studies will be crucial in defining the potential role of this compound in the clinical management of cancer. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential applications of this compound and other novel anti-cancer agents.

References

Validating the In Vivo Anti-inflammatory Effects of 3,3'-Diindolylmethane (DIM): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables. We will delve into its performance, supported by experimental data, and compare its mechanistic pathways against other established anti-inflammatory alternatives.

Executive Summary

Recent preclinical studies have demonstrated the potent anti-inflammatory properties of DIM, particularly in the context of rheumatoid arthritis (RA). Research indicates that DIM can significantly inhibit the proliferation, migration, and invasion of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), key players in the pathogenesis of RA.[1][2] Furthermore, in vivo studies using an adjuvant-induced arthritis (AIA) mouse model have shown that DIM treatment alleviates the severity of arthritis, reducing inflammation and joint destruction.[1] The primary mechanism of action appears to be the modulation of the MAPK and AKT/mTOR signaling pathways.[1][2]

Comparative Performance of DIM in Preclinical Models

The anti-inflammatory efficacy of DIM has been evaluated through a series of in vitro and in vivo experiments. Below is a summary of the key quantitative data.

In Vitro Efficacy of DIM on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)

RA-FLSs are pivotal in the inflammatory and destructive processes in rheumatoid arthritis. The following tables summarize the dose-dependent effects of DIM on these cells when stimulated with Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory cytokine.

Table 1: Effect of DIM on TNF-α-Induced Pro-inflammatory Cytokine and MMP mRNA Expression in RA-FLSs

Target GeneControl (TNF-α only)DIM (20 μM) + TNF-αDIM (40 μM) + TNF-αDIM (60 μM) + TNF-α
IL-6 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
IL-8 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
IL-1β 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
MMP-2 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
MMP-3 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
MMP-8 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced
MMP-9 1.00Significantly ReducedSignificantly ReducedSignificantly Reduced

Data adapted from a study on the effects of DIM on RA-FLSs.[2] The study reported statistically significant reductions but did not provide specific numerical values in the abstract.

Table 2: Effect of DIM on RA-FLS Proliferation, Migration, and Invasion

AssayOutcome MeasuredEffect of DIM
CCK-8 Assay Cell ViabilityDose-dependent inhibition of RA-FLS proliferation.[1]
Scratch Assay Cell MigrationInhibition of RA-FLS migration.[2]
Transwell Assay Cell InvasionInhibition of RA-FLS invasion.[2]
In Vivo Efficacy of DIM in Adjuvant-Induced Arthritis (AIA) Mouse Model

The anti-inflammatory effects of DIM were further validated in a preclinical model of rheumatoid arthritis.

Table 3: In Vivo Effects of DIM in AIA Mice

ParameterOutcome MeasuredEffect of DIM Treatment
Arthritis Severity Clinical Arthritis ScoreAlleviation of arthritis severity.[1]
Joint Integrity Histological AnalysisPrevention of knee joint destruction.[1]
Systemic Inflammation Serum Pro-inflammatory CytokinesDecreased expression levels of pro-inflammatory cytokines.[1]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

DIM exerts its anti-inflammatory effects by targeting key signaling cascades that are often dysregulated in inflammatory conditions. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathways.

MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cellular processes including inflammation.[3] In the context of RA, TNF-α activates p38 and JNK, leading to the production of inflammatory mediators.[1] DIM has been shown to block the phosphorylation, and thus the activation, of p38 and JNK in RA-FLSs stimulated by TNF-α.[1]

MAPK_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR p38 p38 TNFR->p38 Activates JNK JNK TNFR->JNK Activates Inflammation Pro-inflammatory Cytokine and MMP Production p38->Inflammation JNK->Inflammation DIM DIM DIM->p38 Inhibits DIM->JNK Inhibits

DIM inhibits the TNF-α-induced activation of p38 and JNK in the MAPK pathway.
AKT/mTOR Signaling Pathway

The AKT/mTOR pathway is another crucial regulator of cell proliferation, survival, and inflammation. In RA-FLSs, this pathway is aberrantly activated. DIM has been demonstrated to suppress the phosphorylation of AKT, mTOR, and their downstream targets in response to TNF-α.[1][2]

AKT_mTOR_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR AKT AKT TNFR->AKT Activates mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation, Migration, & Invasion mTOR->CellProliferation DIM DIM DIM->AKT Inhibits DIM->mTOR Inhibits

DIM suppresses the TNF-α-induced activation of the AKT/mTOR signaling pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the anti-inflammatory effects of DIM.

Cell Culture and Treatment
  • Cell Line: Primary Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) were isolated from synovial tissues of RA patients.

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: RA-FLSs were pre-treated with varying concentrations of DIM (0, 20, 40, 60 μM) for 2 hours before stimulation with 10 ng/mL of TNF-α for 24 hours.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of pro-inflammatory cytokines and MMPs.

  • Procedure: Total RNA was extracted from treated RA-FLSs and reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for IL-6, IL-8, IL-1β, MMP-2, MMP-3, MMP-8, and MMP-9. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis
  • Objective: To determine the protein expression and phosphorylation status of key signaling molecules.

  • Procedure: Whole-cell lysates were prepared from treated RA-FLSs. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, JNK, AKT, and mTOR.

Adjuvant-Induced Arthritis (AIA) Mouse Model
  • Animal Model: C57BL/6 mice were used.

  • Induction of Arthritis: Arthritis was induced by intradermal injection of complete Freund's adjuvant (CFA).

  • Treatment: Mice were administered DIM orally.

  • Assessment: Arthritis severity was evaluated using a clinical scoring system. Histological analysis of the knee joints was performed to assess joint destruction. Serum levels of pro-inflammatory cytokines were measured by ELISA.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAFLS Isolate & Culture RA-FLSs Treatment_invitro Pre-treat with DIM, then stimulate with TNF-α RAFLS->Treatment_invitro Assays qRT-PCR, Western Blot, Proliferation, Migration, Invasion Assays Treatment_invitro->Assays AIA_model Induce Arthritis in Mice (AIA Model) Treatment_invivo Oral Administration of DIM AIA_model->Treatment_invivo Assessment Clinical Scoring, Histology, Serum Cytokine Analysis Treatment_invivo->Assessment

Workflow for in vitro and in vivo validation of DIM's anti-inflammatory effects.

References

A Head-to-Head Comparison of DiMNF and GNF351: A Guide for AHR Antagonist Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in a spectrum of physiological and pathological processes, extending far beyond its initial characterization in xenobiotic metabolism. Its involvement in immune modulation, inflammation, and carcinogenesis has spurred the development of targeted antagonists. Among these, 3',4'-Dimethoxy-α-naphthoflavone (DiMNF) and GNF351 have garnered significant attention. This guide provides a comprehensive head-to-head comparison of these two prominent AHR antagonists, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: Key Performance Metrics

A direct comparison of this compound and GNF351 is facilitated by examining their performance across key in vitro assays. The following table summarizes their reported potencies in AHR binding and functional antagonism. It is important to note that a direct comparative study under identical experimental conditions has not been identified in the public domain; therefore, these values are compiled from separate studies and should be interpreted with consideration of the different experimental setups.

ParameterThis compoundGNF351Reference Cell Line/System
AHR Binding Affinity (IC50) 21 nM[]62 nM[2][3]Not specified
AHR Transcriptional Reporter Assay (IC50) Not explicitly reported116 nM (in murine hepatoma H1L1.1c2 cells)[4]Murine Hepatoma (H1L1.1c2)

In-Depth Analysis of Antagonist Profiles

This compound: A Modulator with Anti-Inflammatory Properties

This compound is a selective AHR modulator (SAhRM) that acts as a competitive AHR ligand. While it effectively antagonizes AHR, it is noted to have minimal influence on the broader AHR gene battery. Its primary characterized strength lies in its ability to potently suppress cytokine-mediated inflammatory gene expression. This suggests that this compound may be particularly useful for investigating the role of AHR in inflammatory and immune responses, potentially decoupling it from the canonical xenobiotic metabolism pathway.

GNF351: A Full Antagonist with In Vivo Considerations

GNF351 is characterized as a full AHR antagonist, capable of inhibiting both Dioxin Response Element (DRE)-dependent and -independent AHR activity. In vivo studies, however, have indicated that GNF351 has poor oral absorption and is subject to extensive metabolism.[4] This results in its effects being largely confined to the gastrointestinal tract when administered orally.[4] Consequently, GNF351 may be an ideal candidate for studies focused on gut-specific AHR antagonism, while its systemic applications via oral delivery may be limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize AHR antagonists.

Competitive AHR Ligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the AHR by measuring its ability to compete with a radiolabeled AHR ligand.

Materials:

  • Test compound (e.g., this compound or GNF351)

  • Radiolabeled AHR ligand (e.g., [³H]-TCDD)

  • Cytosolic protein extract from a suitable cell line (e.g., Hepa-1c1c7)

  • Hydroxyapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microcentrifuge tube, incubate the cytosolic extract with the radiolabeled AHR ligand in the presence of either the test compound or vehicle control.

  • Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).

  • Add HAP slurry to each tube to bind the AHR-ligand complexes.

  • Wash the HAP pellets multiple times with a suitable buffer to remove unbound ligand.

  • Resuspend the final HAP pellet in scintillation fluid.

  • Quantify the amount of bound radiolabeled ligand using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

AHR-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to antagonize AHR-mediated transcription of a reporter gene.

Materials:

  • A stable cell line expressing the AHR and a luciferase reporter gene under the control of AHR response elements (e.g., HepG2-XRE-Luc).

  • AHR agonist (e.g., TCDD or β-naphthoflavone).

  • Test compound (e.g., this compound or GNF351).

  • Cell culture reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of the AHR agonist. Include appropriate controls (agonist alone, vehicle alone).

  • Incubate the cells for a defined period (e.g., 4-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of luciferase activity (relative to agonist alone) against the logarithm of the test compound concentration.

Visualizing the Molecular Interactions and Experimental Design

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

AHR Signaling Pathway and Antagonist Intervention

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_antagonists Antagonists cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD) AHR_complex AHR HSP90 XAP2 SRC Ligand->AHR_complex Binding AHR AHR HSP90 HSP90 XAP2 XAP2 SRC SRC AHR_active Active AHR AHR_complex->AHR_active Translocation This compound This compound This compound->AHR_complex Competition GNF351 GNF351 GNF351->AHR_complex Competition ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Competitive Ligand Binding Assay Reporter AHR Reporter Gene Assay Gene_Expression Target Gene Expression (qPCR) PK Pharmacokinetics (Absorption, Metabolism) Efficacy Efficacy in Disease Model (e.g., Inflammation) This compound This compound This compound->Binding This compound->Reporter This compound->Gene_Expression This compound->Efficacy GNF351 GNF351 GNF351->Binding GNF351->Reporter GNF351->Gene_Expression GNF351->PK GNF351->Efficacy Antagonist_Effects cluster_effects Downstream Effects AHR_Antagonist AHR Antagonist (this compound or GNF351) Xenobiotic Decreased Xenobiotic Metabolism Gene Expression (e.g., CYP1A1) AHR_Antagonist->Xenobiotic Inhibits Inflammatory Modulation of Inflammatory Response AHR_Antagonist->Inflammatory Modulates

References

Unveiling the Selectivity of 3',4'-Dimethoxy-alpha-naphthoflavone for the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for selective molecular probes and therapeutic candidates is paramount. This guide provides a comprehensive comparison of 3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) and its selectivity for the Aryl Hydrocarbon Receptor (AHR), a key regulator of cellular metabolism, immune responses, and tumorigenesis. Through a meticulous compilation of experimental data, we aim to offer an objective evaluation of DMNF's performance against other established AHR antagonists.

Introduction to AHR and the Role of Selective Antagonists

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that, upon binding to a diverse array of molecules, translocates to the nucleus and modulates the expression of a wide range of genes.[1][2][3] While the activation of AHR by environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is linked to toxicity, the receptor also plays crucial roles in normal physiological processes.[4][5] Consequently, the development of selective AHR modulators, particularly antagonists, is of significant interest for both basic research and therapeutic applications, including in oncology and immunology.[6][7]

3',4'-Dimethoxy-alpha-naphthoflavone (DMNF), also known as 3',4'-Dimethoxyflavone, has emerged as a potent antagonist of the AHR.[8][9] It has been shown to effectively block the AHR-dependent signaling pathway, thereby inhibiting the downstream expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[8][9] This guide delves into the experimental evidence that substantiates the selectivity of DMNF for the AHR, comparing its performance with other well-characterized AHR antagonists, namely CH-223191 and GNF351.

Comparative Analysis of AHR Antagonist Performance

The efficacy and selectivity of an AHR antagonist are determined by its binding affinity to the receptor and its functional ability to inhibit agonist-induced activity. The following tables summarize the available quantitative data for DMNF and its competitors.

CompoundReceptor Binding Affinity (IC50/Ki)Assay TypeSpeciesReference
3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) Data Not Available---
GNF35162 nM (IC50)Competitive Binding AssayHuman[10]
CH-223191~30 nM (IC50)Competitive Antagonist Assay-[11]
PDM21.2 nM (Ki)AHR Antagonist Assay-[12]

Table 1: Comparative Receptor Binding Affinity of AHR Antagonists. This table highlights the binding affinity of various antagonists to the AHR. A lower IC50 or Ki value indicates a higher binding affinity. While a specific binding affinity value for DMNF was not found in the reviewed literature, its potent antagonist activity suggests a high affinity for the receptor.

CompoundFunctional Antagonist Potency (IC50)Assay TypeAgonist UsedCell LineSpeciesReference
3',4'-Dimethoxy-alpha-naphthoflavone (DMNF) ~180 nMLuciferase Reporter AssayMeBIOReporter CellsMouse[6]
GNF351Data Not Available-----
CH-22319130 nMTCDD-induced Luciferase AssayTCDD--[12]

Table 2: Comparative Functional Antagonist Potency of AHR Antagonists. This table presents the functional potency of the antagonists in cellular assays. DMNF demonstrates potent antagonism of AHR-mediated reporter gene expression. It is important to note that assay conditions, including the agonist and cell line used, can influence the IC50 values.

Selectivity Profile of 3',4'-Dimethoxy-alpha-naphthoflavone

A critical aspect of a chemical probe or drug candidate is its selectivity for the intended target over other cellular proteins. While the primary activity of DMNF is as an AHR antagonist, some studies have suggested potential interactions with other receptors, such as the estrogen receptor (ER). However, one study indicated that at a concentration of 10⁻⁶ M, α-naphthoflavone (a related compound) alone was inactive as an estrogen or antiestrogen and did not affect 17β-estradiol-induced responses in MCF-7 cells.[13] A comprehensive selectivity screen of DMNF against a broad panel of receptors is needed to definitively establish its selectivity profile.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of DMNF and the methods used to characterize its activity, it is essential to visualize the AHR signaling pathway and the experimental workflows.

AHR_Signaling_Pathway AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 forms complex with XAP2 XAP2 AHR->XAP2 SRC c-Src AHR->SRC AHR_Ligand AHR-Ligand Complex Ligand Ligand (e.g., TCDD, DMNF) Ligand->AHR binds ARNT ARNT DRE DRE (DNA Response Element) Gene Target Gene Transcription (e.g., CYP1A1) DRE->Gene initiates AHR_Ligand->ARNT dimerizes with AHR_ARNT AHR-ARNT Heterodimer AHR_ARNT->DRE binds to

Caption: Canonical AHR signaling pathway.

Experimental_Workflow AHR Antagonist Characterization Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_selectivity Selectivity Profiling Binding_Assay Competitive Radioligand Binding Assay Binding_Data Determine Ki or IC50 for AHR Binding Binding_Assay->Binding_Data Functional_Data Determine IC50 for Antagonist Activity Reporter_Assay AHR-Dependent Luciferase Reporter Assay Reporter_Assay->Functional_Data EROD_Assay EROD Assay (CYP1A1 Activity) EROD_Assay->Functional_Data Selectivity_Data Assess Off-Target Activity Selectivity_Screen Receptor Screening Panel (e.g., Nuclear Receptors) Selectivity_Screen->Selectivity_Data

Caption: Workflow for AHR antagonist evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

AHR Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the AHR by measuring its ability to compete with a radiolabeled AHR ligand.

Materials:

  • Cell or tissue homogenates expressing AHR

  • Radiolabeled AHR ligand (e.g., [³H]TCDD)

  • Test compound (DMNF or other antagonists)

  • Assay buffer (e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell/tissue homogenate, a fixed concentration of the radiolabeled ligand, and the diluted test compound.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[9]

  • Separate the bound from the free radioligand by vacuum filtration through glass fiber filters.[8]

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.[8]

AHR-Dependent Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to antagonize AHR-mediated transcription of a reporter gene.

Materials:

  • A cell line stably or transiently expressing the AHR and a luciferase reporter gene under the control of an AHR-responsive promoter (e.g., containing Dioxin Response Elements - DREs).[1][3][5]

  • Cell culture medium and supplements.

  • AHR agonist (e.g., TCDD, MeBIO).[3][6]

  • Test compound (DMNF or other antagonists).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase assay system).[1]

  • Luminometer.

Protocol:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.[1]

  • Prepare serial dilutions of the test compound.

  • Pre-treat the cells with the diluted test compound for a specific period.

  • Add a fixed concentration of the AHR agonist to the wells (except for the vehicle control).

  • Incubate the plate for a duration sufficient to induce luciferase expression (e.g., overnight at 37°C with 5% CO₂).[1]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of agonist-induced luciferase activity by the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Ethoxyresorufin-O-deethylase (EROD) Assay

This enzymatic assay measures the activity of CYP1A1, a key downstream target of AHR activation.

Materials:

  • Cells or liver microsomes treated with an AHR agonist and/or antagonist.

  • 7-Ethoxyresorufin (substrate).

  • NADPH (cofactor).

  • Reaction buffer.

  • Fluorescence plate reader.

Protocol:

  • Prepare cell lysates or liver microsomes from treated and control groups.

  • In a multi-well plate, add the cell lysate or microsomes to the reaction buffer.

  • Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

  • Incubate at 37°C.

  • Measure the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader.

  • Calculate the rate of resorufin formation, which is proportional to the CYP1A1 activity.

  • Determine the inhibitory effect of the antagonist by comparing the activity in the presence and absence of the compound.

Conclusion

The available data strongly support the classification of 3',4'-Dimethoxy-alpha-naphthoflavone as a potent antagonist of the Aryl Hydrocarbon Receptor. Its ability to inhibit AHR-mediated gene expression, as demonstrated in reporter gene assays, positions it as a valuable tool for studying AHR biology and as a potential lead compound for therapeutic development. While a direct comparison of its binding affinity with other antagonists is currently limited by the lack of a reported Ki or IC50 value from a competitive binding assay, its functional potency is evident.

To definitively confirm the selectivity of DMNF, further studies are warranted to screen its activity against a broader panel of receptors, particularly other nuclear receptors like the estrogen receptor. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative and selectivity studies, enabling researchers to make informed decisions in their pursuit of selective and effective AHR modulators.

References

Safety Operating Guide

Proper Disposal of 3',4'-Dimethoxy-alpha-naphthoflavone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 3',4'-Dimethoxy-alpha-naphthoflavone, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of this compound, emphasizing responsible chemical waste management.

Core Safety and Disposal Principles:

  • Treat as Hazardous Waste: Due to its toxicological profile and lack of specific degradation protocols, 3',4'-Dimethoxy-alpha-naphthoflavone should always be handled and disposed of as hazardous chemical waste.

  • Consult Local Regulations: Disposal procedures must comply with all federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Personal Protective Equipment (PPE): When handling 3',4'-Dimethoxy-alpha-naphthoflavone for disposal, appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.

Quantitative Data Summary

The following table summarizes key quantitative data for 3',4'-Dimethoxy-alpha-naphthoflavone.

PropertyValueSource
Molecular Weight 332.3 g/mol PubChem
GHS Hazard Statement H301: Toxic if swallowedPubChem

Disposal Workflow

The disposal process for 3',4'-Dimethoxy-alpha-naphthoflavone should follow a clear and logical sequence to ensure safety and compliance.

DisposalWorkflow start Start: Disposal Required assess_waste Assess Waste Form (Solid, Liquid Solution) start->assess_waste package_solid Package Solid Waste assess_waste->package_solid Solid package_liquid Package Liquid Waste assess_waste->package_liquid Liquid label_waste Label Waste Container package_solid->label_waste package_liquid->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage disposal_pickup Arrange for EHS Pickup storage->disposal_pickup end_process End: Disposal Complete disposal_pickup->end_process

Caption: Disposal workflow for 3',4'-Dimethoxy-alpha-naphthoflavone.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Solid Waste: Collect any solid 3',4'-Dimethoxy-alpha-naphthoflavone, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, sealable waste container.

    • Liquid Waste: If 3',4'-Dimethoxy-alpha-naphthoflavone is in a solvent, it should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other, incompatible waste streams.

  • Packaging:

    • Use containers that are in good condition, compatible with the chemical, and can be securely sealed.

    • Ensure containers are not overfilled, typically leaving at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "3',4'-Dimethoxy-alpha-naphthoflavone."

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Any associated hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of 3',4'-Dimethoxy-alpha-naphthoflavone down the drain or in regular trash.

Experimental Protocols Referenced

This guidance is based on standard hazardous waste management principles and information from Safety Data Sheets (SDS) for structurally related compounds, in the absence of a specific SDS for 3',4'-Dimethoxy-alpha-naphthoflavone. The key principle derived from these sources is the importance of treating the compound as a hazardous chemical and managing its disposal through a licensed and regulated waste management provider, coordinated by institutional EHS. Safety Data Sheets for alpha-naphthoflavone and chrysin consistently recommend disposal in accordance with federal, state, and local regulations.[1][2][3][4][5][6]

References

Personal protective equipment for handling 3',4'-Dimethoxy-alpha-naphthoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3',4'-Dimethoxy-alpha-naphthoflavone (CAS RN: 14756-24-2). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound is a potent and selective aryl hydrocarbon receptor (AHR) modulator intended for laboratory research purposes only.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory tasks involving 3',4'-Dimethoxy-alpha-naphthoflavone.

Task Required PPE Glove Type Respiratory Protection
Weighing and Aliquoting (Powder) Safety Goggles, Lab Coat, Closed-toe ShoesNitrileN95 or higher rated respirator
Handling Solutions Safety Glasses with Side Shields, Lab Coat, Closed-toe ShoesNitrileNot generally required if handled in a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles, Chemical Resistant Apron, Closed-toe ShoesHeavy-duty Nitrile or NeopreneN95 or higher rated respirator
Waste Disposal Safety Goggles, Lab Coat, Closed-toe ShoesNitrileNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that a Safety Data Sheet (SDS) is readily available.

  • All weighing and handling of the powdered form of 3',4'-Dimethoxy-alpha-naphthoflavone should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][3]

  • To prevent dispersal of the powder, work on a disposable bench cover.[2]

  • Use anti-static spatulas and weighing boats to prevent the powder from clinging and spilling due to electrostatic charge.[2]

  • When transferring the powder, use a scoop and avoid pouring directly from the bottle to prevent contamination of the bottle threads.[2]

  • Keep the container sealed when not in use.[2]

2. Dissolving the Compound:

  • When preparing solutions, add the solvent to the weighed powder slowly.

  • If the solvent is volatile, ensure this is also performed within the fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[3]

3. Experimental Use:

  • Always wear appropriate PPE when handling solutions containing 3',4'-Dimethoxy-alpha-naphthoflavone.

  • Transport chemical containers in a leak-proof secondary container to mitigate spills.[4]

  • Do not eat, drink, or apply cosmetics in the laboratory.[5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 3',4'-Dimethoxy-alpha-naphthoflavone should be disposed of in a properly labeled hazardous waste container.

    • Do not pour chemical waste down the drain.

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

  • Spill:

    • In the event of a spill, alert personnel in the immediate area and evacuate if necessary.[3]

    • For small spills, use a chemical spill kit with appropriate absorbent materials.[3] Avoid generating dust if the spill involves the powder form. Wet cleaning methods are preferable.[2]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3][5]

    • Skin Contact: Promptly wash the affected area with soap and water and remove any contaminated clothing.[5] Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Workflow for Safe Handling of 3',4'-Dimethoxy-alpha-naphthoflavone

Caption: Workflow for the safe handling of 3',4'-Dimethoxy-alpha-naphthoflavone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.